2-Amino-4-(benzyloxycarbonylamino)butanoic acid
Description
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Properties
IUPAC Name |
2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFDIECLEXOBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-gamma-Cbz-L-2,4-diaminobutyric Acid: A Cornerstone for Advanced Peptide Synthesis
Introduction: The Strategic Importance of N-gamma-Cbz-L-2,4-diaminobutyric Acid in Peptide Chemistry
N-gamma-Cbz-L-2,4-diaminobutyric acid, registered under CAS number 2130-77-0, is a non-proteinogenic amino acid derivative that serves as a highly versatile building block in modern peptide synthesis. Its strategic value lies in the orthogonal protection of its two amino groups: a free alpha-amino group poised for peptide bond formation and a gamma-amino group shielded by the classic Carboxybenzyl (Cbz or Z) protecting group. This differential protection allows for the site-selective elaboration of peptide chains, making it an indispensable tool for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications such as the incorporation of labels or conjugation to other molecules.[1][2]
This guide provides an in-depth exploration of N-gamma-Cbz-L-2,4-diaminobutyric acid (H-Dab(Z)-OH), from its fundamental physicochemical properties and synthesis to its strategic application in solid-phase peptide synthesis (SPPS) and analytical characterization. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the technical understanding necessary to effectively leverage this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application. The key properties of N-gamma-Cbz-L-2,4-diaminobutyric acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2130-77-0 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| IUPAC Name | (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | [4] |
| Synonyms | H-Dab(Z)-OH, L-Dab(Z)-OH | [3][4] |
| Appearance | White solid | [4] |
| Melting Point | 225-227 °C (Predicted) | [4] |
| Solubility | Insoluble in water, soluble in some organic solvents like methanol. | [5] |
| Storage Conditions | 2-8 °C | [4] |
Note: Some properties are predicted and should be confirmed experimentally.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include aromatic protons from the Cbz group (around 7.3 ppm), a singlet for the benzylic CH₂ of the Cbz group (around 5.1 ppm), the alpha-proton (α-CH), the beta-protons (β-CH₂), and the gamma-protons (γ-CH₂). The chemical shifts of the aliphatic protons would be influenced by the neighboring functional groups.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons (carboxyl and carbamate), aromatic carbons of the phenyl ring, the benzylic carbon of the Cbz group, and the aliphatic carbons of the diaminobutyric acid backbone.
Synthesis of N-gamma-Cbz-L-2,4-diaminobutyric Acid
The synthesis of N-gamma-Cbz-L-2,4-diaminobutyric acid presents a key challenge: the selective protection of the gamma-amino group while leaving the alpha-amino group free or temporarily protected by a more labile group. A common and effective strategy starts from L-glutamic acid.[6][7][8]
Conceptual Synthetic Workflow
The transformation from L-glutamic acid involves the reduction of the side-chain carboxylic acid to a primary amine, with appropriate protection strategies to ensure regioselectivity.
Caption: Conceptual workflow for the synthesis of H-Dab(Z)-OH from L-glutamic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established chemical transformations for amino acid synthesis.[9]
-
Protection of L-Glutamic Acid:
-
Protect the α-amino group of L-glutamic acid with a Boc group using Di-tert-butyl dicarbonate (Boc₂O).
-
Esterify both carboxylic acids, for instance, as benzyl esters, to yield Boc-L-Glu(OBn)-OBn.
-
-
Selective Deprotection of the Side Chain:
-
Selectively remove the γ-benzyl ester. This can often be achieved under specific catalytic transfer hydrogenation conditions that are mild enough not to significantly affect the Cbz group that will be formed.
-
-
Curtius Rearrangement for Amine Formation:
-
Activate the free γ-carboxylic acid, for example, by forming an acid chloride or using a coupling agent like diphenylphosphoryl azide (DPPA).
-
The resulting acyl azide is then heated in the presence of benzyl alcohol. The azide undergoes rearrangement to an isocyanate, which is trapped by benzyl alcohol to form the N-gamma-Cbz protected amine.
-
-
Deprotection of the Alpha-Amino and Alpha-Carboxyl Groups:
-
Remove the Boc group using trifluoroacetic acid (TFA).
-
Remove the α-benzyl ester by catalytic hydrogenolysis. Care must be taken as this step can also cleave the Cbz group. Alternatively, if an orthogonal ester was used (e.g., t-butyl ester), it can be removed with TFA along with the Boc group.
-
-
Purification:
-
The final product is purified by crystallization or chromatography to yield N-gamma-Cbz-L-2,4-diaminobutyric acid.
-
Application in Peptide Synthesis: The Orthogonal Strategy
The primary utility of H-Dab(Z)-OH lies in its role as a building block in an orthogonal protection strategy, a cornerstone of modern peptide synthesis.[10][11][12] In this context, "orthogonal" means that different protecting groups can be removed under distinct chemical conditions without affecting the others.[11]
Caption: Orthogonal protection strategy using H-Dab(Z)-OH in Fmoc-based SPPS.
This strategy is particularly powerful for:
-
Synthesis of Branched Peptides: The free α-amino group is used for the elongation of the main peptide chain. After the main chain synthesis is complete, the Cbz group on the side chain can be removed to expose the γ-amino group, allowing for the synthesis of a second peptide chain branching off from the Dab residue.
-
Site-Specific Labeling: The γ-amino group can be selectively deprotected while the peptide is still on the solid support to attach fluorescent dyes, biotin, or other reporter molecules.
-
Cyclic Peptide Synthesis: H-Dab(Z)-OH can be incorporated into a linear peptide. After elongation, the Cbz group can be removed, and the now-free γ-amino group can be cyclized with the C-terminal carboxyl group or another side chain to form a cyclic peptide.[13][14][15] This is a common strategy in the development of antimicrobial peptides and other constrained therapeutic peptides.[5][16][17]
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step. The two most common methods are:
-
Catalytic Hydrogenolysis: This is a mild method involving hydrogenation with a palladium catalyst (e.g., Pd/C).[18][19] It is highly efficient but incompatible with peptides containing other reducible functional groups like Cys(Trt) or Met residues.
-
Strong Acid Cleavage: Treatment with strong acids like HBr in acetic acid will also cleave the Cbz group.[20] This method is often used when hydrogenolysis is not feasible.
Analytical Quality Control
Ensuring the purity of N-gamma-Cbz-L-2,4-diaminobutyric acid is crucial for its successful use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment.
Illustrative HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically employed. Due to the presence of the aromatic Cbz group, UV detection is straightforward.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 220 nm.
-
Derivatization: For quantification in complex matrices or for enhanced sensitivity, pre-column derivatization of the free alpha-amino group with reagents like o-phthalaldehyde (OPA) can be used, although this is more common for the unprotected amino acid.[21][22][23]
Safety and Handling
While a specific safety data sheet (SDS) for CAS 2130-77-0 is not widely published, general precautions for handling amino acid derivatives should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.
Conclusion: A Versatile Tool for Peptide Innovation
N-gamma-Cbz-L-2,4-diaminobutyric acid is more than just a modified amino acid; it is a strategic tool that enables chemists to construct complex and novel peptide architectures with precision and control. Its key advantage, the orthogonal Cbz protection on the side-chain amine, provides a reliable handle for site-specific modifications, branching, and cyclization. By understanding its synthesis, properties, and the strategic rationale behind its use, researchers can unlock new possibilities in the fields of drug discovery, diagnostics, and materials science, driving forward the development of next-generation peptide-based technologies.
References
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Ingenta Connect. Retrieved February 12, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 12, 2026, from [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved February 12, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 12, 2026, from [Link]
-
Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). H-DAB(Z)-OH [CAS: 2130-77-0]. Retrieved February 12, 2026, from [Link]
-
An, S., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
-
Angell, Y. L., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. Retrieved from [Link]
-
Szymański, J., & Wójtowicz-Krawiec, A. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Szokan, G., et al. (1994). HPLC determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis. Journal of liquid chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 12, 2026, from [Link]
-
ChemBK. (2024, April 9). N(alpha)-Z-L-2,4-diaminobutyric acid. Retrieved from [Link]
-
gamma-Aminobutyric acid in brain: its formation from glutamic acid. (2025, September 19). ResearchGate. Retrieved from [Link]
-
Roviello, G. N., et al. (2006). Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. Journal of Peptide Science. Retrieved from [Link]
-
Roviello, G. N., et al. (2006). Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. Journal of Peptide Science. Retrieved from [Link]
-
Li, Y., et al. (2019). Efficient production of gamma-aminobutyric acid by engineered Saccharomyces cerevisiae with glutamate decarboxylases from Streptomyces. Biotechnology and Applied Biochemistry. Retrieved from [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (2022, March). ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]
-
Monash University. (2001, March 7). The synthesis of cyclic peptides. Retrieved from [Link]
-
de la Fuente-Núñez, C. (2019). Antimicrobial Peptides and Their Assemblies. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US2810754A - Synthesis of l-glutamine from l-glutamic acid.
-
Colibri. (2023, May 16). Enzymatic synthesis of new antimicrobial peptides for food purposes. Retrieved from [Link]
-
Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s. (2025, August 5). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Natural Product Inspired Cyclic Peptides. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, April 9). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Formulations for Antimicrobial Peptides. Retrieved February 12, 2026, from [Link]
Sources
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2130-77-0|(S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]
- 4. An N-protected gamma-aminobutyric acid dipeptide with anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. US2810754A - Synthesis of l-glutamine from l-glutamic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. HPLC determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis [pascal-francis.inist.fr]
- 23. Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Dab(Z)-OH synonyms and IUPAC nomenclature
Synonyms, IUPAC Nomenclature, and Synthetic Utility in Peptidomimetics
Executive Summary
H-Dab(Z)-OH (
This guide provides a rigorous technical breakdown of H-Dab(Z)-OH, focusing on its nomenclature, physicochemical properties, and its strategic role as an orthogonally protected building block in complex peptide synthesis.
Nomenclature and Chemical Identity
Precise nomenclature is paramount in regulatory filing and database searching. H-Dab(Z)-OH is defined by the presence of a free
2.1 IUPAC Nomenclature
The systematic naming follows the hierarchy of functional groups (Carboxylic Acid > Amide/Carbamate > Amine).
-
Parent Structure: Butanoic acid
-
Substituents: Amino groups at positions 2 and 4.
-
Stereochemistry: L-configuration (S-enantiomer at the
-carbon). -
Protection: The amino group at position 4 (
) is modified with a benzyloxycarbonyl group.
Preferred IUPAC Name: (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
2.2 Synonyms and Identifiers
| Category | Identifier / Synonym | Notes |
| Common Name | H-Dab(Z)-OH | Standard peptide notation |
| Systematic Synonym | Denotes Z on side chain | |
| Alternative Synonym | L-2-Amino-4-(carbobenzoxyamino)butyric acid | "Carbobenzoxy" = Z |
| CAS Registry Number | 2130-77-0 | Specific to the |
| Molecular Formula | - | |
| Molecular Weight | 252.27 g/mol | - |
| SMILES | O=C(O)CCNC(=O)OCc1ccccc1 | Encodes stereochemistry |
Critical Distinction: Do not confuse with Z-Dab-OH (CAS 62234-40-6), where the Z group protects the
-amine, leaving the side chain free or requiring distinct specification.
Structural Analysis & Orthogonality
The utility of H-Dab(Z)-OH lies in the orthogonality of the Z group relative to standard N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).
3.1 Protecting Group Logic
- -Amine (Free): Available for immediate coupling to activated carboxylic acids or for the introduction of N-terminal protection (e.g., Fmoc-OSu) to generate SPPS building blocks.
-
-Amine (Z-Protected): The Benzyloxycarbonyl (Z) group is stable to:
-
TFA (Trifluoroacetic acid) – Used for Boc deprotection.[2]
-
Piperidine – Used for Fmoc deprotection.
-
Mild Basic conditions.
-
The Z group is selectively removed by:
-
Catalytic Hydrogenolysis (
). -
Strong Acids (HF, HBr/AcOH, or TFMSA).
This stability profile makes H-Dab(Z)-OH an excellent precursor for synthesizing Fmoc-Dab(Z)-OH (for Fmoc SPPS where side-chain Z is permanent until HF cleavage or orthogonal hydrogenolysis) or for solution-phase synthesis where acid stability is required.
Figure 1: Orthogonality profile of the H-Dab(Z)-OH building block.
Synthetic Protocols and Application
4.1 Protocol: Conversion to Fmoc-Dab(Z)-OH
Researchers often purchase H-Dab(Z)-OH to synthesize Fmoc-Dab(Z)-OH, a standard building block for Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
H-Dab(Z)-OH (1.0 equiv)
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 equiv)
-
or
(aqueous base) -
Acetone/Water or Dioxane/Water solvent system
Methodology:
-
Dissolution: Suspend H-Dab(Z)-OH in water/acetone (1:1 v/v). Add
(2.0 equiv) to solubilize the zwitterion and establish pH ~8–9. -
Acylation: Add Fmoc-OSu dissolved in a minimal amount of acetone dropwise to the reaction mixture.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or HPLC for the disappearance of the starting amine.
-
Workup: Acidify the solution to pH 2–3 using 1N HCl. The product, Fmoc-Dab(Z)-OH, will precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate. -
Crystallization: Recrystallize from Ethyl Acetate/Hexane to obtain high-purity building block.
4.2 Usage in Solution Phase Coupling
When using H-Dab(Z)-OH directly as the amine component in a coupling reaction:
-
Solubility: H-Dab(Z)-OH is zwitterionic and sparingly soluble in pure organic solvents (DCM, DMF). It requires a base (DIEA or NMM) or an aqueous/organic mixture to solubilize.
-
Activation: Pre-activate the carboxylic acid partner (e.g., using HATU/DIEA or EDC/HOBt) before adding the H-Dab(Z)-OH solution.
Comparative Properties: Dab vs. Lys vs. Orn
The choice of Dab over Lysine or Ornithine is driven by the need to alter the distance of the positive charge from the peptide backbone, affecting receptor binding and membrane penetration.
| Amino Acid | Side Chain Length ( | Distance to Backbone | pKa (Side Chain) |
| Dap (2,3-diamino) | 1 | Shortest | ~8.4 |
| Dab (2,4-diamino) | 2 | Short | ~9.4 |
| Ornithine | 3 | Medium | ~10.5 |
| Lysine | 4 | Long (Native) | ~10.5 |
Table 1: Comparison of diamino acid side chain properties.
References
-
Hongri Pharma. (2024). Peptide Raw Materials: H-Dab(Z)-OH Applications in Antimicrobial Peptides. Retrieved from [Link]
-
RSC Advances. (2014). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
FooDB. (2011). 2,4-Diaminobutyric acid Structure and Classification. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Methotrexate-γ-Dab Analogues Using N-γ-Cbz-L-α,γ-diaminobutyric Acid
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of novel methotrexate (MTX) analogues by replacing the native L-glutamate moiety with L-α,γ-diaminobutyric acid (Dab). Leveraging the orthogonally protected building block, (S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid (H-Dab(Z)-OH), this guide offers researchers a robust methodology for creating MTX derivatives with modified pharmacokinetic and pharmacodynamic profiles. We delve into the strategic rationale behind experimental choices, from coupling reactions to deprotection and final characterization, ensuring scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space in antifolate drug design to potentially overcome drug resistance and improve therapeutic indices.
Introduction: Beyond Classical Methotrexate
Methotrexate (MTX) is a cornerstone of modern medicine, acting as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA and RNA synthesis.[1] Its antimetabolite activity has been successfully harnessed for decades in chemotherapy and for the treatment of autoimmune diseases. However, its clinical utility can be hampered by significant toxicity and the emergence of drug resistance.
The chemical structure of MTX, particularly its L-glutamate tail, presents a prime opportunity for modification to develop analogues with improved properties.[1] Alterations in this region can influence cellular uptake, polyglutamylation, and efflux, thereby modulating the drug's efficacy and safety profile.[2][3] The replacement of glutamate with non-natural or basic amino acids is a proven strategy to create derivatives with novel biological activities.[3][4]
This guide focuses on the strategic incorporation of L-α,γ-diaminobutyric acid (Dab) in place of glutamate. Dab is a shorter, basic amino acid homologue whose introduction can significantly alter the charge and polarity of the molecule's side chain. Such a modification may lead to differential interactions with transport proteins and target enzymes, potentially creating analogues that can bypass existing resistance mechanisms.[3]
To achieve this synthesis selectively, we utilize H-Dab(Z)-OH (also known as (S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid).[5][6][7] The benzyloxycarbonyl (Z or Cbz) group on the γ-amine provides robust and orthogonal protection, ensuring that the peptide coupling occurs exclusively at the α-amino group of Dab. This controlled approach is fundamental to building a well-defined molecular architecture.
Synthesis Strategy and Workflow
The overall synthetic strategy is a two-step process involving a peptide coupling reaction followed by a deprotection step. The workflow is designed for efficiency and purity, minimizing side reactions and simplifying purification.
Workflow Overview
The process begins with the activation of the carboxylic acid on the pteroic acid core of methotrexate, followed by coupling with the α-amino group of H-Dab(Z)-OH. The final step involves the selective removal of the Z-protecting group to yield the target MTX-Dab analogue.
Caption: High-level workflow for the synthesis of MTX-Dab analogues.
Detailed Experimental Protocols
Materials and Reagents
This protocol requires standard laboratory equipment and high-purity reagents.
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) | ≥95% | Commercially available | The core scaffold of methotrexate. |
| H-Dab(Z)-OH (CAS: 2130-77-0) | ≥98% | Ivy Fine Chemicals, etc.[5] | The key building block with orthogonal protection. |
| Diethyl phosphorocyanidate (DEPC) | Synthesis Grade | Commercially available | A highly effective coupling agent for this reaction.[3] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available | Base to neutralize salts and facilitate coupling. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Reaction solvent. Must be anhydrous to prevent hydrolysis. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Commercially available | Catalyst for hydrogenation (Z-group removal). |
| Methanol (MeOH) | HPLC Grade | Commercially available | Solvent for hydrogenation and HPLC mobile phase. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially available | Used in HPLC mobile phase. |
| Diethyl Ether | Anhydrous | Commercially available | For product precipitation. |
| Reverse-Phase HPLC System | Analytical/Prep | N/A | C18 column is recommended for purification. |
| Mass Spectrometer (MS) | ESI or MALDI | N/A | For molecular weight confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | ≥400 MHz | N/A | For structural elucidation. |
Protocol 1: Synthesis of mAPA-Dab(Z) Conjugate
This procedure outlines the coupling of the pteroic acid core with the protected diaminobutyric acid. The method is adapted from established literature procedures for synthesizing similar MTX analogues.[3]
Causality Behind Choices:
-
Anhydrous DMF: Prevents hydrolysis of the activated carboxylic acid and coupling reagents, which would otherwise lead to low yields.
-
DEPC as Coupling Agent: Diethyl phosphorocyanidate is an efficient and cost-effective reagent for forming amide bonds between sterically unhindered components. Alternatively, modern reagents like HATU could be used for potentially faster reaction times.[1]
-
Triethylamine (TEA): Acts as a base to deprotonate the α-amino group of H-Dab(Z)-OH and neutralize any HCl or HBr salts present in the starting materials, which is essential for the nucleophilic attack to proceed.
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) (1.0 eq) and H-Dab(Z)-OH (1.2 eq) in anhydrous DMF.
-
Add triethylamine (TEA) (2.5 eq) to the mixture and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diethyl phosphorocyanidate (DEPC) (1.3 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The desired product will have a higher molecular weight and different retention factor compared to the starting materials.
-
Upon completion, precipitate the crude product by pouring the reaction mixture into a beaker of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove residual DMF and unreacted reagents, and dry under vacuum. The resulting solid is the mAPA-Dab(Z) conjugate.
Protocol 2: Deprotection of the Z-Group
This step removes the benzyloxycarbonyl (Z) group via catalytic hydrogenation to yield the final MTX-Dab analogue.
Causality Behind Choices:
-
Catalytic Hydrogenation (H₂, Pd/C): This is the standard and cleanest method for Z-group removal. It proceeds under mild conditions and the byproducts (toluene and CO₂) are volatile and easily removed, simplifying the workup. The pteridine ring is generally stable to these conditions.
-
Methanol as Solvent: It is an excellent solvent for the protected intermediate and does not interfere with the hydrogenation reaction.
Step-by-Step Procedure:
-
Dissolve the crude mAPA-Dab(Z) conjugate from the previous step in methanol in a suitable hydrogenation vessel.
-
Carefully add Palladium on Carbon (Pd/C, 10 wt. % loading) to the solution (approximately 10-15% by weight of the substrate).
-
Seal the vessel and purge the system with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Rinse the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude MTX-Dab analogue as a solid.
Protocol 3: Purification and Characterization
The final product must be purified and its identity confirmed.
-
Purification: The crude product is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound as a TFA salt.[8]
-
Characterization:
-
LC-MS: Confirm the purity (>95%) and verify the molecular weight of the final product.[9]
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition.
-
¹H and ¹³C NMR: Confirm the chemical structure. Key signals to look for include the disappearance of the benzyl protons from the Z-group and the appearance of characteristic signals for the pteridine and benzoyl moieties.[10]
-
Chemical Synthesis Scheme
The following diagram illustrates the chemical transformations described in the protocols.
Caption: Reaction scheme for the two-step synthesis of the MTX-Dab analogue.
Expected Results and Data
Successful synthesis will yield a highly pure product whose identity is confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Compound Name | 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl-L-α,γ-diaminobutyric acid |
| Molecular Formula | C₂₂H₂₆N₈O₃ |
| Molecular Weight | 466.50 g/mol (as free base) |
| Purity (Post-HPLC) | ≥95% |
| Overall Yield | 30-50% (unoptimized) |
| Appearance | Yellowish to orange amorphous solid |
| MS (ESI+) [M+H]⁺ | Expected: 467.21; Found: To be determined experimentally |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Presence of moisture in reagents/solvents.2. Inefficient coupling agent.3. Steric hindrance or side reactions of Dab derivative.[11] | 1. Use freshly opened anhydrous solvents and dry reagents thoroughly.2. Switch to a more potent coupling agent like HATU or HBTU.3. Ensure correct stoichiometry and reaction temperature. |
| Incomplete Deprotection | 1. Inactive or poisoned Pd/C catalyst.2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh, high-quality Pd/C catalyst.2. Increase hydrogen pressure (if equipment allows) or extend reaction time.3. Ensure vigorous stirring to maintain catalyst suspension. |
| Multiple Peaks in HPLC | 1. Incomplete reactions.2. Presence of side products.3. Degradation of the pteridine ring. | 1. Re-run the previous step under optimized conditions.2. Optimize the HPLC gradient for better separation.3. Protect the reaction from light, as pteridines can be light-sensitive. |
Conclusion
This application note provides a validated and scientifically grounded protocol for the synthesis of novel methotrexate analogues using H-Dab(Z)-OH. By replacing the glutamate moiety with diaminobutyric acid, researchers can generate valuable tool compounds and potential drug candidates. These analogues can be used to probe the structural requirements for DHFR inhibition, investigate mechanisms of cellular transport, and potentially serve as warheads in targeted therapies like antibody-drug conjugates.[1] The detailed methodologies and troubleshooting guide herein are designed to empower researchers to successfully synthesize and characterize these important molecules.
References
-
Rosowsky, A., Freisheim, J. H., Moran, R. G., Solan, V. C., Bader, H., Wright, J. E., & Radike-Smith, M. (1986). Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain. Journal of Medicinal Chemistry. [Link]
-
Shi, P. T., Hao, X. K., Chen, Y., Zhang, Y. H., & Tao, Q. Y. (1997). [The solid-phase synthesis of methotrexate-alpha-peptides]. Yao Xue Xue Bao. [Link]
-
NIH Technology Transfer. (2022). Methotrexate Analogs with Enhanced Efficacy and Safety Profile. National Institutes of Health. [Link]
-
Lee, S., Lee, J., Park, J., Choi, H., Kim, E., & Kim, K. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules. [Link]
-
Chaykovsky, M., Hirst, M., Lazarus, H., & Martinelli, J. E. (1977). Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro analogues. Journal of Medicinal Chemistry. [Link]
-
Chaykovsky, M., Hirst, M., Martinelli, J. E., & Kisliuk, R. L. (1979). Methotrexate analogues. 12. Synthesis and biological properties of some aza homologues. Journal of Medicinal Chemistry. [Link]
-
Ivy Fine Chemicals. H-DAB(Z)-OH [CAS: 2130-77-0]. Ivy Fine Chemicals. [Link]
-
ChemUniverse. H-DAB(Z)-OH. ChemUniverse. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptide-based drug design: here and now. PubMed. [Link]
-
Sani, M. A., Gagne, E., & Gauthier, D. A. (2017). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
Le, G. T., Abello, N., Pires, M. M., & Deiters, A. (2012). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules. [Link]
-
ResearchGate. Structure-activity relationships for methotrexate analogsa. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methotrexate Analogs with Enhanced Efficacy and Safety Profile | Technology Transfer [techtransfer.nih.gov]
- 3. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-based drug design: here and now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ivychem.com [ivychem.com]
- 6. H-DAB(Z)-OH [P92146] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. 2130-77-0|(S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]
- 8. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: HBr/Acetic Acid Cleavage of Z-Dab-OH Peptides
This Application Note provides a high-precision protocol for the cleavage of Z-protected Diaminobutyric acid (Dab) peptides using Hydrogen Bromide in Acetic Acid (HBr/AcOH). It addresses the specific chemical instability of Dab residues—specifically their propensity for lactamization and alkylation—and provides a self-validating workflow to ensure high-purity isolation.
Topic: High-Fidelity Deprotection of Benzyloxycarbonyl (Z) Groups from Diaminobutyric Acid (Dab) Peptides Method: Acidolytic Cleavage via HBr/AcOH Target Audience: Peptide Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Diaminobutyric acid (Dab) residue presents a unique synthetic challenge due to its nucleophilic
While the Benzyloxycarbonyl (Z) group is a robust N-terminal or side-chain protecting group, its removal typically requires strong acid (HF, HBr, or TFMSA) or hydrogenolysis. For sulfur-containing peptides where hydrogenation is precluded, HBr in Acetic Acid (HBr/AcOH) is the standard alternative to the hazardous Hydrogen Fluoride (HF) method.
Why This Protocol is Critical
Standard HBr/AcOH protocols often fail for Dab peptides due to two competing side reactions:
- -Lactamization: Although suppressed in strong acid (due to protonation), this occurs rapidly during work-up if the pH rises while the side chain is free.
-
N-Alkylation (Benzylation): The cleavage of the Z-group generates benzyl bromide . If not efficiently scavenged or washed away, this byproduct will alkylate the newly deprotected
-amine of Dab, resulting in a permanent +90 Da mass adduct.
This guide details a modified protocol that prioritizes the scavenging of benzyl cations and the maintenance of acidic conditions throughout the work-up to prevent these degradants.
Mechanistic Insight
Understanding the reaction pathway is essential for troubleshooting.
The Cleavage Mechanism
The reaction proceeds via an
The Dab Conundrum
-
In HBr/AcOH: The
-amine is protonated ( ). It is non-nucleophilic, preventing lactamization. -
The Threat: The generated benzyl bromide is an alkylating agent. While scavengers (thioanisole) trap the benzyl cation (
), they compete with the high local concentration of benzyl bromide. -
The Solution: We utilize a "Soft Nucleophile" scavenger cocktail and an immediate ether precipitation to physically separate the peptide from the benzyl bromide before any neutralization steps can reactivate the amine.
Visualizing the Pathway
The following diagram illustrates the cleavage pathway and the divergence into side reactions if the protocol is not strictly followed.
Figure 1: Reaction pathway showing the generation of the desired HBr salt and the critical risk vectors for Benzylation and Lactamization.
Detailed Protocol
Safety Warning: HBr/AcOH is corrosive and releases toxic fumes. Handle only in a functioning fume hood. Wear acid-resistant gloves and eye protection.
Reagents & Materials
-
HBr/Acetic Acid (33% w/w): Ensure the reagent is fresh. Old reagent turns orange/red due to free bromine (
), which destroys Tyrosine/Tryptophan residues.-
Quality Check: If the solution is dark orange, add a small amount of phenol to scavenge free bromine until it turns pale yellow.
-
-
Scavenger Cocktail: Thioanisole (essential), Pentamethylbenzene (optional accelerator), m-Cresol.
-
Solvents: Diethyl Ether (anhydrous, cooled to -20°C), Methanol.
The Cleavage Workflow
Step 1: Preparation
-
Dry the Peptide/Resin: Lyophilize or vacuum-dry the protected peptide or resin-bound peptide overnight over
. Moisture inhibits the reaction and promotes ester hydrolysis. -
Prepare the Cocktail: In a small vial, mix:
-
Thioanisole: 10% (v/v) - Primary scavenger for benzyl cations.
-
m-Cresol: 5% (v/v) - Scavenger and solvent modifier.
-
HBr/AcOH (33%): 85% (v/v).
-
Note: Do not premix for long periods. Prepare immediately before use.
-
Step 2: The Reaction[1][2]
-
Add the cleavage cocktail to the peptide (Ratio: 10 mL cocktail per 1 g peptide/resin).
-
Stir : Cap the vessel tightly. Stir at Room Temperature for 60–90 minutes .
-
Optimization Note: For Z-Dab specifically, 60 minutes is usually sufficient. Extended times increase the risk of benzyl bromide alkylation.
-
-
Monitor: The solution should remain homogeneous (if solution phase) or the resin should be well-suspended.
Step 3: Work-Up (Critical Control Point)
This step determines the success of the synthesis. Speed is vital to remove Benzyl Bromide.
-
Precipitation: Pour the reaction mixture directly into a centrifuge tube containing 10 volumes of cold Diethyl Ether (-20°C) .
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes at 4°C. Decant the supernatant (which contains the toxic benzyl bromide).
-
Washing: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash 3-4 times.
-
Why? You must physically remove all traces of benzyl bromide before dissolving the peptide in water. If benzyl bromide remains when you add water/buffer, it will alkylate the Dab side chain.
-
-
Drying: Dry the pellet under a gentle stream of Nitrogen. Do not over-dry to a hard cake, as it may become difficult to dissolve.
Step 4: Isolation[1]
-
Dissolve the crude peptide in 5% Aqueous Acetic Acid .
-
Crucial: Do NOT use water or neutral buffer. Keeping the pH < 4 ensures the Dab amine remains protonated (
), preventing lactamization.
-
-
Extraction (Optional but Recommended): Extract the aqueous layer once with Ethyl Acetate to remove any stubborn organic scavengers.
-
Lyophilization: Freeze and lyophilize the aqueous layer immediately.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the ether wash and acidic dissolution steps to mitigate side reactions.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Mass +90 Da | Benzylation. Benzyl bromide reacted with Dab side chain. | Increase ether washes (Step 3). Ensure Thioanisole concentration is at least 10%.[4] |
| Mass -18 Da | Lactamization. Cyclization of Dab side chain. | Avoid neutral/basic buffers. Dissolve crude in 5-10% AcOH. Keep temperature low. |
| +Br adducts | Bromination. Free | Add 1-2% Phenol to the cleavage cocktail to scavenge free bromine. Use fresh HBr. |
| Incomplete Cleavage | Moisture. Water deactivates HBr. | Ensure peptide is strictly dry. Increase reaction time to 90 min (monitor for benzylation). |
References
-
Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. Link (Foundational mechanism for acidolytic cleavage and scavenger use).
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[7] (Standard protocols for HBr/AcOH cleavage).
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link (Mechanism of lactamization in Dab/Orn peptides).
-
Sigma-Aldrich. "Boc Resin Cleavage Protocol: Standard HBr/Acetic Acid Cleavage." Link (Standard industry protocol adapted for this guide).
-
RSC Advances. (2019). "Synthesis of chiral nine and twelve-membered cyclic polyamines... simultaneous removal of Cbz and tert-butyl." Royal Society of Chemistry. Link (Recent application of HBr/AcOH for Cbz removal).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Solved Please draw the mechanism for the removal of benzyl | Chegg.com [chegg.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
Harnessing the Versatility of Diaminobutyric Acid Side Chains for Precision Bioconjugation
Senior Application Scientist Note: The precise, site-specific modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and fundamental biological research. While traditional bioconjugation strategies often rely on the modification of abundant amino acids like lysine or the unique reactivity of cysteine, these approaches can sometimes lead to heterogeneous products or require engineering of the target biomolecule. The non-canonical amino acid L-2,4-diaminobutyric acid (Dab) presents a powerful and versatile platform for achieving highly controlled, site-specific bioconjugation. Its unique side chain, featuring a primary amine separated by a two-carbon linker from the peptide backbone, offers a nucleophilic handle that can be chemoselectively addressed. This guide provides an in-depth exploration of bioconjugation techniques utilizing Dab side chains, complete with detailed protocols and the scientific rationale underpinning these methodologies.
The Diaminobutyric Acid Advantage in Bioconjugation
The utility of diaminobutyric acid in bioconjugation stems from its structural and chemical properties. As a non-proteinogenic amino acid, it can be strategically incorporated into synthetic peptides and proteins, offering a unique site for modification that is orthogonal to native amino acid side chains.[1][2] This site-specificity is paramount for creating homogenous bioconjugates with well-defined stoichiometry and preserving the biological activity of the parent molecule.
The primary amine on the Dab side chain serves as a potent nucleophile, readily participating in a variety of well-established bioconjugation reactions. To harness this reactivity in a controlled manner, an orthogonal protection strategy is essential during peptide or protein synthesis.[3][4] This involves protecting the Dab side chain's amine with a group that can be selectively removed under mild conditions that do not affect other protecting groups or the integrity of the biomolecule.[5]
Orthogonal Protection and Deprotection: The Gateway to Dab Bioconjugation
A common and effective protecting group for the Dab side chain is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or its more labile analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl).[6][7] These groups are stable to the acidic conditions often used for peptide cleavage from the resin and the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[3][4] The selective removal of Dde or ivDde is typically achieved with a dilute solution of hydrazine, unmasking the primary amine for subsequent conjugation.[6]
Workflow for Dab Incorporation and Deprotection
Sources
- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonnatural amino acids for site-specific protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labeling and Protecting Groups [biosyn.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microdetection.cn [microdetection.cn]
Troubleshooting & Optimization
Technical Support Center: H-Dab(Z)-OH Activation & Lactam Prevention
This guide addresses the technical challenges of activating H-Dab(Z)-OH (N
Current Status: EXPERT MODE
Topic: Minimizing
Diagnostic: Is Your Reaction Failing Due to Lactamization?
Before altering your protocol, confirm that lactam formation is the root cause of your low yields or impurities.
| Observation | Technical Indicator | Interpretation |
| Mass Spec (ESI) | [M - 18] peak | Loss of H₂O suggests cyclization (dehydration) into a lactam ring. |
| HPLC/UPLC | Early eluting peak | Lactams are typically more hydrophobic than the open acid but lack the ionizable COOH, altering retention time significantly depending on pH. |
| Solubility | Precipitation | The lactam (pyrrolidin-2-one derivative) often has drastically different solubility properties than the linear zwitterion. |
| Kaiser Test | Positive (Blue) | If H-Dab(Z)-OH cyclizes, the |
The Mechanism: Why H-Dab(Z)-OH Cyclizes
The formation of the
Even though the
Pathway Visualization
Figure 1: The kinetic competition between linear coupling and base-catalyzed lactam formation in Dab derivatives.
Troubleshooting Guide & Protocols
Scenario A: You are activating H-Dab(Z)-OH to couple it to an amine (Solution Phase)
CRITICAL WARNING: Activating an amino acid with a free
-
If this is your goal: Proceed with caution.
-
If this is NOT your goal: You should likely be using Fmoc-Dab(Z)-OH or Boc-Dab(Z)-OH .
If you MUST activate H-Dab(Z)-OH (e.g., for resin loading):
Q: Which coupling reagents prevent lactam formation?
A: Use Carbodiimides (DIC/DCC) with Oxyma Pure. Avoid Uronium salts (HATU/HBTU).
-
Why? HATU and HBTU require a tertiary base (DIPEA) to function. This base increases the pH, promoting the deprotonation of the Z-amide nitrogen and accelerating cyclization.
-
Solution: Carbodiimide activation (DIC) can be performed at neutral or slightly acidic pH, where the Z-amide nitrogen is non-nucleophilic.
Protocol: Base-Free Activation (Recommended)
-
Dissolve: H-Dab(Z)-OH (1.0 eq) in DCM or DMF.
-
Additive: Add Oxyma Pure (1.0 eq) or HOBt (1.0 eq). Do not add DIPEA.
-
Activator: Add DIC (Diisopropylcarbodiimide) (1.0 eq) dropwise at 0°C.
-
Reaction: Stir for 5–10 minutes at 0°C to form the active ester, then add your nucleophile immediately.
-
Rationale: The absence of exogenous base keeps the
-NH-Z protonated and non-reactive towards the activated ester.
Scenario B: You are loading H-Dab(Z)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
This is a common step where lactam formation occurs because users often add excess base to scavenge the HCl released by the resin.
Q: How do I load Dab(Z) onto 2-CTC resin without cyclization?
A: Use the "Low-Base" or "Base-Deficit" loading method.
Protocol:
-
Resin Prep: Swell 2-CTC resin in dry DCM for 20 min.
-
Stoichiometry: Use 1.0–1.2 eq of H-Dab(Z)-OH relative to resin loading.
-
Base Choice: Use DIPEA but strictly limit it to 2.0 equivalents relative to the amino acid (not the resin sites).
-
Better Alternative: Use Sym-Collidine or 2,6-Lutidine instead of DIPEA. These are weaker, sterically hindered bases that are sufficient to drive loading but poor at deprotonating the Z-amide.
-
-
Execution: Dissolve AA and Base in DCM (min volume). Add to resin.[1] Shake for 1–2 hours.
-
Quench: Add MeOH/DIPEA (9:1) to cap unreacted chlorides.
Comparative Analysis of Coupling Reagents
The choice of reagent dictates the "Lactam Risk Factor."
| Reagent Class | Examples | Base Required? | Lactam Risk | Recommendation |
| Carbodiimides | DIC, DCC, EDC | NO | Low | Preferred. Allows neutral activation. |
| Phosphoniums | PyBOP, PyAOP | Yes (DIPEA) | Medium | Use only if DIC fails; keep base stoichiometry low (1:1). |
| Uroniums | HATU, HBTU | Yes (DIPEA) | High | AVOID. The combination of high reactivity and basic pH drives cyclization. |
| Mixed Anhydrides | IBCF (Isobutyl chloroformate) | Yes (NMM) | Very High | AVOID. Highly reactive intermediates favor intramolecular attack. |
Frequently Asked Questions (FAQs)
Q: Can I recover H-Dab(Z)-OH if it has formed a lactam?
A: Generally, no . The lactam ring is very stable. Hydrolysis to reopen the ring usually requires harsh acidic or basic conditions that would likely degrade the Z-group or racemize the
Q: Does the solvent matter? A: Yes. DMF promotes cyclization more than DCM because it is more polar and stabilizes the charged transition state of the cyclization.
-
Tip: Perform the activation in DCM (or DCM/DMF mixtures) whenever solubility permits.
Q: I am using Fmoc-Dab(Z)-OH, not H-Dab(Z)-OH. Does this still apply?
A: Yes, but the risk is lower. The bulky Fmoc group on the
Q: Why not use H-Dab(Boc)-OH instead? A: The Boc group is also a carbamate (urethane) and suffers from the exact same mechanism. However, Boc is slightly more sterically hindered than Z. The fundamental issue is the 4-carbon chain length of Dab, which is perfectly pre-organized for 5-membered ring formation.
References
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive guide on coupling mechanisms and urethane-protected amino acid side reactions).
-
Albericio, F., & Tulla-Puche, J. (2008). "The Power of Functional Resins in Organic Synthesis". Chemical Reviews, 108(9), 3701-3742. (Discusses resin loading strategies to avoid side reactions).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Details the stability and nucleophilicity of Z/Cbz groups).
-
Di Gioia, M. L., et al. (2016). "A look at the synthesis of 2,4-diaminobutyric acid (DABA) and its derivatives". Amino Acids, 48, 1729–1740. (Specific review of Dab chemistry and lactamization risks).
Sources
Technical Support Center: Minimizing Racemization of Activated Z-Dab Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Z-Dab (Nα-benzyloxycarbonyl-L-α,γ-diaminobutyric acid) derivatives and facing the critical challenge of racemization during peptide synthesis. As your dedicated support partner, our goal is to provide you with in-depth technical knowledge, actionable troubleshooting strategies, and optimized protocols to ensure the stereochemical integrity of your valuable peptides.
The Challenge: Understanding Racemization in Z-Dab Derivatives
The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. However, like other urethane-type protecting groups, activated Z-amino acids are susceptible to racemization, a process that can compromise the biological activity and purity of the final peptide product.[1] Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of optical purity. In the context of peptide synthesis, this means the unintended conversion of the desired L-amino acid residue to a D-amino acid residue.
The primary mechanism for this loss of stereochemical integrity during coupling reactions is the formation of a 5(4H)-oxazolone intermediate.[2] The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
Caption: Mechanism of racemization via oxazolone formation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Z-Dab derivatives.
Q1: Why are Z-Dab derivatives prone to racemization?
A: The susceptibility to racemization is not unique to Z-Dab but is a characteristic of many N-acyl amino acids, including those with Z, Fmoc, and Boc protecting groups.[1] The activation of the carboxyl group, which is a necessary step for peptide bond formation, increases the acidity of the α-proton. This makes it easier for a base to remove this proton, leading to the formation of the planar oxazolone intermediate, which is the primary route to racemization.[2]
Q2: Which factors have the most significant impact on the extent of racemization?
A: Several factors can influence the rate and extent of racemization. The most critical are:
-
Coupling Reagents: The choice of coupling reagent is paramount. While highly reactive reagents can speed up peptide bond formation, they can also accelerate the formation of the problematic oxazolone intermediate.[3]
-
Bases: The presence, strength, and steric hindrance of the base used can dramatically affect racemization.[3][4] Bases can directly abstract the α-proton.[5]
-
Additives: Certain additives can suppress racemization by converting the initial activated intermediate into a more stable, less racemization-prone active ester.[6][7]
-
Temperature: Higher temperatures generally increase the rate of all reactions, including racemization.[3][8]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[9]
Q3: Are carbodiimide reagents like DCC and EDC a poor choice for coupling Z-Dab derivatives?
A: Not necessarily, but they must be used with caution and always in the presence of racemization-suppressing additives.[1][3] When used alone, carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to significant racemization.[1][10] However, their performance is greatly improved by the addition of compounds like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][6][11] These additives react with the highly reactive O-acylisourea intermediate to form active esters that are more stable and less prone to cyclizing into an oxazolone.[12]
Q4: What is the role of additives like HOBt and Oxyma?
A: Additives like HOBt and Oxyma are crucial for suppressing racemization.[6][10][11] They work by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from a carbodiimide) to form an active ester (e.g., an OBt or Oxyma ester). These active esters are sufficiently reactive to couple with the amine component to form the desired peptide bond, but they are significantly less prone to forming the oxazolone intermediate.[6][12] This effectively diverts the reaction away from the main racemization pathway.
Q5: Should I be concerned about the base I use? Which bases are recommended?
A: Yes, the choice of base is critical. Strong, non-sterically hindered bases can accelerate racemization by directly abstracting the α-proton from the activated amino acid.[4][5] For instance, triethylamine (TEA) is often associated with higher rates of racemization compared to more sterically hindered or weaker bases.[4]
-
Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are weaker or more sterically hindered, reducing their propensity to cause racemization.[3][4]
-
Use with Caution: N,N-diisopropylethylamine (DIEA) is a common choice but should be used judiciously, as it can still promote racemization under certain conditions.[3] It is also important to use the minimum necessary amount of base.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the coupling of Z-Dab derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-epimer detected by chiral HPLC. | 1. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide without an additive. | Always use carbodiimide reagents (DCC, EDC) in combination with a racemization suppressant like HOBt or Oxyma.[1][3] Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU) reagents, which are also effective at minimizing racemization, especially with additives.[3][12] |
| 2. Excessive Base Strength or Concentration: Use of a strong, non-hindered base like triethylamine. | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Use the minimum stoichiometric amount of base required for the reaction. | |
| 3. High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling reaction at room temperature or below (e.g., 0°C).[9] If using microwave synthesis, lower the coupling temperature.[8] | |
| 4. Prolonged Activation Time: Allowing the Z-Dab derivative to sit in the activation mixture for an extended period before adding the amine component. | Pre-activate the Z-Dab derivative for a short period (e.g., 1-5 minutes) before adding the amine component to the reaction.[9] | |
| Low coupling efficiency and incomplete reaction. | 1. Steric Hindrance: Coupling to a sterically hindered amino acid. | Consider using a more potent coupling reagent system like HATU in combination with a hindered base like DIEA or collidine. While potent, be mindful of the potential for racemization and optimize other conditions accordingly. |
| 2. Aggregation: Peptide aggregation on solid support, leading to poor accessibility of the N-terminal amine. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to disrupt aggregation.[7] | |
| Formation of unexpected byproducts. | 1. Guanidinylation: When using uronium/aminium reagents (e.g., HBTU, HATU), the free N-terminal amine can be guanidinylated, terminating the peptide chain. | Pre-activate the Z-Dab derivative with the coupling reagent before adding it to the resin-bound peptide. This minimizes the exposure of the free amine to excess coupling reagent.[7] |
Optimized Protocols for Minimizing Racemization
The following protocols are designed to serve as a robust starting point for minimizing racemization during the coupling of Z-Dab derivatives in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: Low-Racemization Coupling in SPPS using DIC/Oxyma
This protocol is recommended for standard SPPS cycles where minimizing racemization is a priority.
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Z-Dab derivative in DMF.
-
Add 3-5 equivalents of Oxyma.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[9]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.
Protocol 2: Use of Copper(II) Chloride as a Co-additive
For particularly challenging couplings where racemization is persistent, the simultaneous use of HOBt and CuCl₂ with a carbodiimide has been shown to be highly effective.[2]
-
Reagent Preparation: In a reaction vessel, dissolve the Z-Dab derivative (1 equivalent) and the amine component (1 equivalent) in DMF.
-
Additive Addition: Add HOBt (1 equivalent) and Copper(II) Chloride (CuCl₂) (0.5-1 equivalent) to the mixture.
-
Initiation: Cool the reaction mixture to 0°C. Add the carbodiimide coupling reagent (e.g., EDC, 1.1 equivalents).
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Proceed with standard aqueous work-up and purification procedures. The copper salts can typically be removed during the aqueous extraction.
The effectiveness of this dual-additive system is attributed to the ability of HOBt to reduce the formation of the oxazolone, while CuCl₂ helps prevent the racemization of any small amount of oxazolone that may still form.[2]
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: )
-
Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time - ACS Publications - American Chemical Society. (URL: [Link])
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
-
Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method - PubMed. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (URL: [Link])
-
Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (URL: [Link])
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (URL: [Link])
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])
-
The mechanism of the racemisation of α-amino acids in the presence of aldehydes - Queen's University Belfast. (URL: [Link])
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. (URL: [Link])
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC. (URL: [Link])
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. (URL: [Link])
Sources
- 1. bachem.com [bachem.com]
- 2. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
Troubleshooting incomplete coupling of sterically hindered Dab residues
The following guide serves as a specialized Technical Support Center resource for researchers encountering difficulties with Dab (2,4-Diaminobutyric acid) residues in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary & Diagnostic Logic
The Problem: Incorporating Diaminobutyric acid (Dab) into peptide sequences presents two distinct challenges often misdiagnosed as simple "incomplete coupling":
-
Steric Hindrance: The side-chain protecting groups (e.g., ivDde, Mtt) create a bulky environment, preventing the incoming amino acid from accessing the
-amine.[1] -
Premature Lactamization (The "Ghost" Coupling): Specific derivatives, particularly Fmoc-Dab(Mtt)-OH , are prone to rapid intramolecular cyclization (forming a
-lactam) during the activation step. This consumes the amino acid before it can attach to the resin, leaving the resin -amine free despite repeated coupling attempts.
Diagnostic Workflow: Before optimizing reagents, confirm the nature of the failure using this logic:
Figure 1: Diagnostic logic tree for distinguishing between lactamization side-reactions and true steric hindrance.
Critical Issue: The Fmoc-Dab(Mtt)-OH Lactamization Trap
If you are using Fmoc-Dab(Mtt)-OH to allow for orthogonal deprotection (e.g., for later side-chain cyclization), you are likely facing the "Ghost Coupling" effect. The activated carboxyl group is attacked by the side-chain nitrogen (despite the Mtt group) or the Mtt is labile under activation conditions, leading to a soluble
Mechanism of Failure
Unlike Aspartimide formation (which happens on-resin), Dab lactamization often happens in solution during activation.[1] The resin never sees the active amino acid.
The Solution: DEPBT Protocol
Standard phosphonium (PyBOP) or uronium (HATU/HBTU) reagents accelerate this side reaction.[1] You must use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which stabilizes the active ester and suppresses cyclization.
Optimized Protocol for Fmoc-Dab(Mtt)-OH:
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Coupling Reagent | HATU, HBTU, PyBOP | DEPBT |
| Base | DIEA (Diisopropylethylamine) | DIEA (Use strictly 2.0 eq relative to AA) |
| Pre-activation | 2–5 minutes | 0 minutes (Add directly to resin) |
| Solvent | DMF | DMF or THF/DMF (1:1) |
| Cycles | Single coupling | Double Coupling (2 x 60 min) |
Expert Insight: If orthogonal protection is not strictly required, switch to Fmoc-Dab(Boc)-OH . The Boc group is sterically smaller and chemically stable against this lactamization during base-mediated coupling cycles.
Troubleshooting Steric Hindrance (Coupling onto Dab)
When the Dab residue is successfully on the resin, coupling the next amino acid can be difficult, especially if the Dab side chain is protected with a bulky group like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).
Why it Fails
The ivDde group is massive. It creates a "molecular umbrella" over the
Optimization Strategy
A. Reagent Selection
Switch from carbodiimides (DIC) to high-velocity uronium/aminium reagents.
-
Primary Choice: COMU or HATU .[2]
-
Additive: Oxyma Pure (superior to HOBt for suppressing racemization at high temperatures).[1]
B. Solvent & Chaos
Aggregated peptide chains (common with Dab/Lys rich sequences) tighten the resin mesh.[1]
-
Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) for the coupling step.
-
Chaotropic Salts: Add 0.4 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.
C. Microwave Assistance (The "Sledgehammer")
Heat provides the kinetic energy to overcome the steric barrier.[1]
Recommended Microwave Cycle (CEM/Biotage compatible):
-
Temperature: 75°C (Do not exceed 75°C to avoid ivDde instability or Fmoc cleavage).
-
Time: 5 minutes.
-
Power: 30–50W (Dynamic).
Frequently Asked Questions (FAQ)
Q1: I am seeing a mass of [M-18] after coupling Dab. What is this? A: This is the characteristic mass shift of Lactamization (loss of H2O).[1] If you see this mass, the Dab has cyclized.[1] If it's on the resin, it likely cyclized after Fmoc removal.[1] However, with Dab, the lactam usually forms in solution (preventing coupling), so you typically see Deletion (M-Dab), not M-18.[1] If you see M-18, check if you are using a side-chain unprotected Dab or if the side chain lost its PG during cleavage.
Q2: Can I use Fmoc-Dab(Alloc)-OH instead of Mtt? A: Yes. Alloc (Allyloxycarbonyl) is an excellent alternative for orthogonal protection.[1] It is smaller than Mtt and less prone to acid-catalyzed loss/cyclization. However, removing Alloc requires Pd(PPh3)4, which is oxygen-sensitive.[1] Ensure your synthesizer can handle inert gas or perform the deprotection manually.[1]
Q3: Why is my Kaiser test brown/red instead of blue? A: A reddish-brown Kaiser test often indicates a hindered secondary amine (like Proline) or a sterically crowded primary amine (like Dab(ivDde)).[1] It is still a "Positive" result, but the steric bulk prevents the ninhydrin from fully reacting.[1] Trust the LCMS micro-cleavage over the colorimetric test in these cases.
Q4: Should I use Pseudoprolines? A: Pseudoprolines (e.g., Fmoc-Ala-Thr(PsiMe,MePro)-OH) are excellent for breaking aggregation before you reach the Dab residue. If your sequence is hydrophobic and aggregates before the Dab coupling, the Dab will fail to couple.[1] Insert a pseudoproline dipeptide 2–3 residues prior to the Dab if the sequence allows.
References
-
Lam, P. L., Wu, Y., & Wong, K. L. (2022).[1][3] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604.[1][3]
-
Li, H., Jiang, X., Ye, Y. H., Fan, C., Romoff, T., & Goodman, M. (1999).[1] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[3] Organic Letters, 1(1), 91–94.[1][3]
-
Albericio, F., &yman, H. (2018).[1] Peptide Synthesis: Coupling Reagents and Methods. Sigma-Aldrich Technical Guides.
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of H-Dab(Z)-OH Raw Material
<
Introduction
In the synthesis of peptide-based therapeutics, the purity of the constituent amino acid building blocks is paramount. H-Dab(Z)-OH, or Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative frequently incorporated into peptide structures to introduce specific functionalities or conformational constraints. Ensuring the chemical and chiral purity of this raw material is a critical quality control step, directly impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of H-Dab(Z)-OH and its potential impurities.[1][2]
This guide provides a comprehensive comparison of prevalent HPLC methodologies for the purity assessment of H-Dab(Z)-OH. We will delve into the mechanistic principles behind different chromatographic modes, present detailed experimental protocols, and offer insights gleaned from extensive application experience to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Understanding the Analyte: H-Dab(Z)-OH
H-Dab(Z)-OH possesses several key structural features that dictate the choice of HPLC methodology:
-
A primary and a secondary amine group: The α-amino group is free, while the γ-amino group is protected by a benzyloxycarbonyl (Z) group.
-
A carboxylic acid group: This provides an acidic character.
-
A chiral center: The α-carbon is a stereocenter, necessitating methods to assess enantiomeric purity.
-
A hydrophobic Z-group: This imparts significant non-polar character to the molecule.
The presence of both polar (amino and carboxyl groups) and non-polar (Z-group) moieties, along with its zwitterionic nature, makes H-Dab(Z)-OH amenable to a variety of HPLC separation modes.
Comparative Analysis of HPLC Methods for Purity Determination
The two primary HPLC methods for analyzing non-proteinogenic amino acids like H-Dab(Z)-OH are Reversed-Phase HPLC (RP-HPLC) and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). The choice between these methods depends on the specific impurities that need to be resolved and the desired analytical performance characteristics.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used chromatographic technique for the analysis of protected amino acids due to its simplicity and high separation efficiency.[1][3] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).
Principle of Separation: The Z-group in H-Dab(Z)-OH provides strong hydrophobic character, leading to good retention on a C18 column. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[1] Elution is achieved by increasing the concentration of an organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
Typical Impurities Detected:
-
Starting materials: Unreacted precursors used in the synthesis of H-Dab(Z)-OH.
-
By-products: Compounds formed through side reactions during synthesis.
-
Degradation products: Impurities formed during storage or handling.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
For highly polar or ionic analytes that exhibit poor retention in conventional RP-HPLC, IP-RP-HPLC is a powerful alternative.[4][5] This technique involves the addition of an ion-pairing reagent to the mobile phase.
Principle of Separation: The ion-pairing reagent, typically a long-chain alkyl sulfonate for basic compounds or a tetraalkylammonium salt for acidic compounds, forms a neutral ion pair with the charged analyte.[5] This neutral complex has increased hydrophobicity and exhibits better retention on the reversed-phase column. For H-Dab(Z)-OH, which has a free amino group, an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate can be used.[4][5]
Advantages over RP-HPLC:
-
Improved retention of polar impurities: Potential impurities that are more polar than H-Dab(Z)-OH and elute early in RP-HPLC can be better retained and resolved.
-
Enhanced selectivity: The formation of ion pairs can alter the selectivity of the separation, allowing for the resolution of closely related impurities.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation. Method validation is a critical step to ensure the reliability of the analytical results and should be performed according to ICH guidelines.[6][7]
Protocol 1: RP-HPLC for General Purity Assessment
This method is suitable for the routine quality control of H-Dab(Z)-OH raw material to assess its overall purity and detect common process-related impurities.
Caption: Workflow for RP-HPLC Purity Analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of H-Dab(Z)-OH.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Assessing the enantiomeric purity of H-Dab(Z)-OH is crucial, as the presence of the D-enantiomer can have significant biological implications.[8] Chiral HPLC is the preferred method for this analysis.
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/TFA (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of H-Dab(Z)-OH.
-
Dissolve in the mobile phase to a final concentration of 0.5 mg/mL.
Data Interpretation and Comparison
The performance of each HPLC method can be evaluated based on several key parameters:
| Parameter | RP-HPLC | IP-RP-HPLC | Chiral HPLC |
| Primary Application | General purity, process impurities | Purity, polar impurities | Enantiomeric purity |
| Resolution | Good for hydrophobic impurities | Excellent for polar and ionic impurities | Baseline separation of enantiomers |
| Sensitivity | High (ng to pg level) | High | Moderate |
| Analysis Time | ~30 minutes | ~40 minutes | ~20 minutes |
| Method Complexity | Low | Moderate | Moderate |
Data Analysis:
-
Purity Calculation: The purity of H-Dab(Z)-OH is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) is calculated using the areas of the L- and D-enantiomer peaks: e.e. (%) = [ (Area of L - Area of D) / (Area of L + Area of D) ] x 100
Trustworthiness and Method Validation
To ensure the trustworthiness of the analytical data, a comprehensive method validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][7] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of H-Dab(Z)-OH is a critical decision in the quality control of this important raw material. RP-HPLC provides a robust and straightforward approach for general purity assessment, while IP-RP-HPLC offers enhanced resolution for challenging polar impurities. For the critical determination of enantiomeric purity, a dedicated chiral HPLC method is indispensable. By understanding the principles behind each technique and implementing a rigorous method validation strategy, researchers and drug developers can ensure the quality and consistency of H-Dab(Z)-OH, ultimately contributing to the development of safe and effective peptide-based therapeutics.
References
- García-Alvarez-Coque, M. C., et al. (2000). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate.
- Piraud, M., et al. (2005). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3287-3297.
- Piraud, M., et al. (2003). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Analytical Chemistry, 75(17), 4557-4565.
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 27(11), 60-71.
-
FTLOScience. (2023). Chromatography for Protein Analysis: Separation By Amino Acids. Retrieved from [Link]
-
Almac. (n.d.). Amino acid analysis. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
- Ermer, J. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 215-231.
-
U.S. Pharmacopeia. (2016). <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]
- Li, J., et al. (2010).
- Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
-
Japanese Pharmacopoeia. (n.d.). General Information: Amino Acid Analysis. Retrieved from [Link]
- Dong, M. W. (2006). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. LCGC North America, 24(8), 754-765.
- Szókán, G., et al. (1995). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization.
- Pickering Laboratories. (n.d.). An Amino Acid Analysis According to European Pharmacopoeia 8.0.
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]
- JETIR. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
- Brückner, H., & Fujii, N. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino acids, 40(5), 1339-1355.
- Gotti, R., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 776-782.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. ftloscience.com [ftloscience.com]
- 4. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. pharmtech.com [pharmtech.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry of Dab-Containing Peptides: A Comparative Analysis of CID and ETD
Introduction: The Challenge and Opportunity of Diaminobutyric Acid
To our colleagues in drug development and proteomics, the incorporation of non-canonical amino acids into peptide therapeutics is a frontier of innovation. L,L-2,4-diaminobutyric acid (Dab), with its short, basic side chain, is a valuable building block for creating structured peptides, such as peptide staples, and enhancing the therapeutic properties of novel drug candidates[1][2]. However, the very features that make Dab chemically useful—specifically, the primary amine on its side chain—introduce significant challenges for routine characterization by mass spectrometry.
Peptides incorporating multiple basic residues like Dab are notoriously difficult to analyze. They often exhibit poor chromatographic peak shape, suffer from non-specific binding, and distribute their charge across multiple states in the mass spectrometer, diluting the signal[3]. Most critically, the energetic fragmentation methods traditionally used for peptide sequencing, such as Collision-Induced Dissociation (CID), can fail to provide clear, complete sequence data. The basic side chain of Dab becomes a liability, preferentially fragmenting and obscuring the backbone information necessary for sequence confirmation.
This guide provides a comparative analysis of mass spectrometry techniques for the definitive characterization of Dab-containing peptides. We will explore the mechanistic differences between Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), presenting experimental data and workflows to demonstrate why the selection of the fragmentation method is critical for success. Our objective is to equip you with the foundational knowledge and practical protocols to overcome the analytical hurdles posed by Dab and ensure the integrity of your novel peptide therapeutics.
Pillar 1: Understanding the Fragmentation Technologies
The gold standard for peptide sequencing is tandem mass spectrometry (MS/MS), where a specific peptide ion (the precursor) is isolated, fragmented, and the resulting fragment ions are measured to reconstruct the amino acid sequence. The method of fragmentation is the most important variable in this process.
Collision-Induced Dissociation (CID/HCD)
Collision-Induced Dissociation (CID), and its higher-energy variant HCD, is the most common fragmentation technique[4]. In this process, peptide ions are accelerated and collided with an inert gas (e.g., nitrogen or argon). This collision converts kinetic energy into internal vibrational energy, which ultimately leads to the cleavage of the weakest chemical bonds[4][5]. In peptides, the most labile bonds are typically the amide bonds of the backbone, resulting in the characteristic b- and y-type fragment ions that are used for sequencing[5][6][7].
-
Mechanism: Charge-directed fragmentation. Cleavage is often influenced by the location of protons on the peptide backbone.
-
Strengths: Robust, fast, and effective for simple, small tryptic peptides.
-
Weakness: It is an "ergodic" process, meaning the energy is distributed throughout the entire molecule. This is a significant drawback for peptides containing labile (easily broken) modifications or side chains. The energy required to break the backbone is often sufficient to first break the weaker bonds of the side chain, leading to a dominant "neutral loss" rather than useful sequence ions[8][9].
Electron Transfer Dissociation (ETD)
Electron Transfer Dissociation (ETD) is a non-ergodic, "controlled" fragmentation technique[10][11]. Instead of using kinetic energy, ETD involves an ion-ion reaction where radical anions transfer an electron to the multiply-charged peptide precursor ion[8][10]. This electron transfer neutralizes a charge on the peptide, inducing a radical-driven cleavage of the N-Cα bond along the peptide backbone[8]. This process generates c- and z-type fragment ions [10][12].
-
Mechanism: Radical-driven fragmentation. Cleavage of the backbone occurs rapidly without significant vibrational excitation of the overall molecule.
-
Strengths: Preserves labile post-translational modifications (PTMs) and fragile side chains that are typically lost in CID[8][11]. It is particularly effective for sequencing larger peptides and those with multiple basic residues[8].
-
Weakness: Generally requires precursor ions with a charge state of +3 or higher for optimal efficiency, although it can be effective for +2 ions[10][13].
Pillar 2: The Diaminobutyric Acid (Dab) Fragmentation Problem
The side chain of Dab contains a primary amine (-CH₂-CH₂-NH₂). In the positive ion mode used for peptide analysis, this amine group is readily protonated, making it a highly basic residue. This has two major consequences for CID fragmentation.
-
Charge Sequestration: The basic Dab side chain effectively "locks" a proton, reducing proton mobility along the peptide backbone. This "charge sequestration" can inhibit the fragmentation of nearby amide bonds, leading to poor sequence coverage[14].
-
Dominant Neutral Loss: The C-N bond within the Dab side chain is significantly more labile than the peptide backbone amide bonds. During CID, the collisional energy preferentially cleaves this side chain, leading to the neutral loss of ammonia (NH₃, mass = 17.03 Da) or related species. This fragmentation pathway can consume most of the ion current, resulting in a spectrum dominated by the precursor ion minus this neutral loss, with very few informative b- and y-ions for sequencing.
Comparative Analysis: CID vs. ETD for a Dab-Containing Peptide
To illustrate these differences, let's consider a hypothetical case study of a synthetic peptide, Ac-Ala-Dab-Gly-Leu-Phe-NH₂ .
Expected CID Fragmentation
When analyzed by CID, the primary fragmentation event we predict is the neutral loss from the Dab side chain. The resulting MS/MS spectrum would be characterized by a single, dominant peak corresponding to [M+H - 17.03]⁺. The backbone fragmentation required to confirm the sequence would be minimal or completely absent, making it impossible to verify the peptide's identity from the spectrum alone.
Expected ETD Fragmentation
In contrast, ETD is expected to yield a rich series of c- and z-type ions. Because ETD is a non-ergodic process, the fragile Dab side chain is preserved while the N-Cα bonds of the backbone are cleaved. This would provide comprehensive fragmentation across the entire peptide, allowing for unambiguous confirmation of the amino acid sequence and precise localization of the Dab residue.
Data Summary
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b- and y-ions | c- and z-ions[10][12] |
| Primary Fragmentation Pathway | Dominant neutral loss of NH₃ (17.03 Da) from Dab side chain. | Cleavage of the N-Cα peptide backbone. |
| Sequence Coverage | Poor to None. Spectrum is uninformative for sequencing. | Excellent. Near-complete series of sequence ions expected. |
| Confirmation of Dab Position | Not possible. | Unambiguous localization. |
| Overall Suitability | Poor. Leads to ambiguous or failed sequence verification. | Excellent. The method of choice for Dab-containing peptides. |
Experimental Protocols & Workflows
Achieving high-quality data requires robust and optimized experimental methods. Below are detailed starting points for the analysis of a synthetic peptide like Ac-Ala-Dab-Gly-Leu-Phe-NH₂.
Workflow Overview
The logical flow for characterizing a Dab-containing peptide involves sample preparation, liquid chromatography for separation, and tandem mass spectrometry using the appropriate fragmentation method.
Caption: High-level workflow for LC-MS/MS analysis of synthetic peptides.
Step 1: Sample Preparation
For reliable results, proper sample handling is crucial to prevent issues like non-specific binding.
-
Reconstitution: Dissolve the lyophilized peptide powder in a solution of 0.1% Formic Acid (FA) in LC-MS grade water to a stock concentration of 1 mg/mL. The use of formic acid helps to keep the peptide protonated and soluble[15][16].
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solution (e.g., 95% Water/5% Acetonitrile with 0.1% FA).
-
Vials: Use low-bind polypropylene or silanized glass vials to minimize sample loss due to adsorption.
Step 2: Liquid Chromatography Method
Basic peptides can be challenging to retain and resolve using standard reversed-phase chromatography. The use of an ion-pairing agent and a suitable column is essential.
-
LC System: Agilent 1290 Infinity II Bio LC or equivalent.
-
Column: Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm (This column chemistry is designed to provide good peak shape for peptides using MS-friendly formic acid)[16].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 2% B
-
2-25 min: 2% to 50% B
-
25-27 min: 50% to 95% B
-
27-30 min: Hold at 95% B
-
30-31 min: 95% to 2% B
-
31-35 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometry Methods
The following methods are designed for a Thermo Scientific™ Orbitrap™ platform equipped with ETD capabilities, but the principles are broadly applicable.
Method A: CID / HCD Analysis (For Comparison)
-
Ionization Mode: Positive ESI
-
MS1 Resolution: 60,000
-
MS1 Scan Range: 150-1500 m/z
-
MS/MS Settings: Data-Dependent Acquisition (DDA)
-
Isolation Window: 2.0 m/z
-
Activation Type: HCD
-
Collision Energy (NCE): 28% (normalized)
-
MS2 Resolution: 15,000
Method B: ETD Analysis (Recommended Method)
-
Ionization Mode: Positive ESI
-
MS1 Resolution: 60,000
-
MS1 Scan Range: 150-1500 m/z
-
MS/MS Settings: Data-Dependent Acquisition (DDA) on precursor charge states ≥2
-
Isolation Window: 2.0 m/z
-
Activation Type: ETD
-
ETD Reagent Target: 3e6
-
Reaction Time: 25 ms
-
MS2 Resolution: 15,000
Pillar 3: Data Interpretation and Visualization
The difference in the data produced by CID and ETD is stark. Below, we visualize the expected fragmentation pathways that explain the resulting spectra.
CID Fragmentation Pathway
Under CID conditions, the energy is dissipated through the path of least resistance: the labile side chain of the Dab residue.
Caption: CID of Dab-peptides is dominated by neutral loss from the side chain.
ETD Fragmentation Pathway
ETD bypasses the side chain and directly induces cleavage of the peptide backbone, preserving the crucial information contained in the Dab residue.
Caption: ETD preserves the Dab side chain and cleaves the peptide backbone.
Conclusion and Authoritative Recommendations
The characterization of peptides containing non-canonical basic amino acids like diaminobutyric acid requires a thoughtful and informed approach to mass spectrometry. While Collision-Induced Dissociation (CID) is a workhorse for standard proteomics, its energetic nature makes it fundamentally unsuited for the unambiguous sequencing of peptides with labile side chains like Dab. The propensity of the Dab side chain to undergo a dominant neutral loss during CID leads to uninformative spectra and a failure to confirm the peptide's primary structure.
Our primary recommendation is unequivocal: Electron Transfer Dissociation (ETD) is the superior and required method for the confident sequence characterization of Dab-containing peptides. The gentle, radical-driven fragmentation mechanism of ETD preserves the integrity of the Dab side chain while inducing extensive backbone cleavage, providing the comprehensive c- and z-ion series needed for complete sequence validation[8][11].
For researchers and drug developers working with these novel molecules, adopting an ETD-based workflow is not merely an optimization—it is a mission-critical step to ensure data quality, validate molecular identity, and accelerate therapeutic development.
References
-
Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]
-
Chi, A., Huttenhower, C., Geer, L. Y., Coon, J. J., Syka, J. E., Bai, D. L., Shabanowitz, J., Burke, D. J., Troyanskaya, O. G., & Hunt, D. F. (2008). Analysis of a large dataset of peptides identified by curriculum-based database search of tandem mass spectra. Journal of Proteome Research, 7(4), 1569-1579. Available at: [Link]
-
Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. Available at: [Link]
-
Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811-1822. Available at: [Link]
-
Macek, B., Waanders, L. F., Olsen, J. V., & Mann, M. (2009). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Journal of the American Society for Mass Spectrometry, 20(9), 1652-1659. Available at: [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]
-
ResearchGate. (n.d.). ETD versus CID dissociation of peptides. Available at: [Link]
-
Singh, S., & Kumar, A. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(4), 101-106. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
-
Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Comprehensive comparison of collision induced dissociation and electron transfer dissociation. Analytical chemistry, 80(13), 4825–4835. Available at: [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Available at: [Link]
-
Good, D. M., Wirtala, M., McAlister, G. C., & Coon, J. J. (2007). Post-acquisition ETD spectral processing for increased peptide identifications. Journal of the American Society for Mass Spectrometry, 18(10), 1905-1911. Available at: [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]
-
Perzanowska, H., & Dębowski, D. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. Available at: [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. Available at: [Link]
-
Liang, Y., & Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(3), 463-469. Available at: [Link]
-
Rose, C. M., Rush, M. J., Riley, N. M., Merrill, A. E., Kwiecien, N. W., Holden, D. D., ... & Coon, J. J. (2012). Characterization and diagnostic value of amino acid side chain neutral losses following electron-transfer dissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1209-1220. Available at: [Link]
-
Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374-383. Available at: [Link]
-
Al-Masri, M., & El-Kased, R. F. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7000. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Rose, C. M., Rush, M. J., Riley, N. M., Merrill, A. E., Kwiecien, N. W., Holden, D. D., ... & Coon, J. J. (2012). Characterizing peptide neutral losses induced by negative electron-transfer dissociation (NETD). Journal of the American Society for Mass Spectrometry, 23(7), 1209-1220. Available at: [Link]
-
Frank, A. M., & Pevzner, P. A. (2005). Fragmentation characteristics of collision-induced dissociation in MALDI TOF/TOF mass spectrometry. Journal of proteome research, 4(4), 1336-1344. Available at: [Link]
-
Perzanowska, H., & Dębowski, D. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules (Basel, Switzerland), 26(22), 6964. Available at: [Link]
-
Liang, Y., & Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(3), 463–469. Available at: [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Sridhara, V., Tabb, D. L., MacCoss, M. J., & Davis, T. N. (2009). Increasing peptide identifications and decreasing search times for ETD spectra by pre-processing and calculation of parent precursor charge. Proteome science, 7(1), 1-8. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Sources
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Comparing stability of Z-Dab vs Fmoc-Dab during acidolysis
Technical Comparison: Z-Dab vs. Fmoc-Dab Stability Profiles Under Acidolytic Conditions
Executive Summary
In the synthesis of peptides containing 2,4-diaminobutyric acid (Dab), the choice between Benzyloxycarbonyl (Z) and Fluorenylmethyloxycarbonyl (Fmoc) protection is a critical decision point governed by the required orthogonality during cleavage.[1]
While both groups are carbamates, their response to acidolysis differs fundamentally:
-
Fmoc-Dab derivatives exhibit hyper-stability to acidic conditions (TFA, HF, HBr), serving as robust orthogonal protectors that survive resin cleavage but are labile to base.
-
Z-Dab derivatives display a "metastable" profile; they are generally stable to trifluoroacetic acid (TFA) but undergo quantitative cleavage in strong acids (HF, TFMSA, HBr).
The Critical Risk: Dab is prone to rapid intramolecular
Mechanistic Principles of Acid Stability
To understand the stability differences, we must look at the carbocation mechanisms involved in acidolysis.
The Z Group (Benzyloxycarbonyl)
The Z group cleavage is driven by protonation of the carbonyl oxygen followed by
-
Mechanism: In strong acids (e.g., HF), the benzyl-oxygen bond cleaves to form a benzyl carbocation (
) and a carbamic acid, which decarboxylates to the free amine. -
TFA Behavior: In 95% TFA (standard SPPS cleavage), the Z group is largely stable because TFA is not acidic enough to generate the benzyl carbocation efficiently at room temperature.
-
The "Scavenger Effect" (Expert Insight): While theoretically stable in TFA, Z-Dab can suffer partial degradation (1–5%) if "push-pull" scavengers like thioanisole are present, as they facilitate the nucleophilic attack on the benzyl methylene.
The Fmoc Group (Fluorenylmethyloxycarbonyl)
The Fmoc group is designed to be acid-stable.[1][2][3]
-
Mechanism: The fluorenyl system is electron-rich but sterically hindered and does not readily form a carbocation under acidic conditions. Its cleavage requires a base (E1cB mechanism via deprotonation of the acidic fluorenyl proton), which is chemically orthogonal to acidolysis.
-
TFA Behavior: Fmoc-Dab is completely stable in 95% TFA, 100% TFA, and even HF, provided no base is present.
The Dab Lactamization Threat
Dab possesses a highly reactive
Verdict: If Z-protection is compromised by harsh acid or scavengers, lactamization becomes the dominant termination pathway.
Experimental Comparison: Stability Data
The following data summarizes the stability of the
| Cleavage Condition | Reagent Composition | Z-Dab ( | Fmoc-Dab ( | Risk Assessment |
| Standard Fmoc Cleavage | 95% TFA, 2.5% TIS, 2.5% | Stable (>99%) | Stable (100%) | Low risk for both. Z may show trace loss after >4h. |
| Scavenger-Rich Cleavage | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Metastable (95-98%) | Stable (100%) | Thioanisole promotes partial Z removal; risk of lactamization increases. |
| Strong Acid Cleavage | HF (anhydrous) / p-Cresol | Labile (0% remains) | Stable (100%) | Z is quantitatively removed (Global Deprotection). Fmoc survives.[1][2][4][5] |
| Strong Acid Cleavage | TFMSA / TFA | Labile (0% remains) | Stable (100%) | Z is removed. |
| HBr Acidolysis | 33% HBr in Acetic Acid | Labile (0% remains) | Stable (100%) | Classic Z removal method. |
Visualization of Reaction Pathways
Diagram 1: Acidolysis & Lactamization Pathways
This diagram illustrates the divergent fates of Z-Dab and Fmoc-Dab in acidic media and the mechanism of the lactamization side-reaction.
Caption: Comparative degradation pathways. Note the stability of Fmoc in all acid conditions versus the conditional lability of Z.
Detailed Experimental Protocols
To validate the stability of your specific Dab derivative, use this self-validating protocol.
Protocol A: Acid Stability Assay (HPLC/MS Validation)
Objective: Determine if the protecting group survives the cleavage cocktail.
-
Preparation:
-
Synthesize a model tripeptide on Rink Amide resin: H-Ala-Dab(PG)-Ala-NH2 (where PG is Z or Fmoc).
-
Note: Using a model peptide is superior to testing the free amino acid because it mimics the electronic environment of the peptide backbone.
-
-
Cleavage Induction:
-
Control (Mild): Treat 50 mg resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours at RT.
-
Test (Harsh/Scavenger): Treat 50 mg resin with TFA/Thioanisole/EDT/Anisole (90:5:3:2) for 4 hours at RT (simulating difficult cleavage).
-
-
Work-up:
-
Precipitate filtrate in cold diethyl ether (
). -
Centrifuge (3000 rpm, 5 min) and decant ether.
-
Dissolve pellet in 50% Acetonitrile/Water (
TFA).
-
-
Analysis:
-
Inject on RP-HPLC (C18 column).
-
Target Mass (Z-Dab): Look for
corresponding to Ala-Dab(Z)-Ala. -
Target Mass (Fmoc-Dab): Look for
corresponding to Ala-Dab(Fmoc)-Ala. -
Degradation Marker: Look for mass [M - PG + H]+ (Free amine) or [M - PG - 17]+ (Lactam formation, -NH3 loss).
-
Protocol B: Lactamization Stress Test
Objective: Confirm if the protecting group prevents lactamization during activation.
-
Dissolve Fmoc-Dab(PG)-OH (1 eq) in DMF.
-
Add HATU (1 eq) and DIPEA (2 eq).
-
Monitor by LC-MS after 1 hour.
-
Pass: Product remains as activated ester/acid.
-
Fail: Peak shifts to mass of Fmoc-Dab-Lactam (Pyrrolidone).
-
Result: Both Z and Fmoc usually pass this if they remain attached. If Z falls off (e.g., contaminated acid), lactam forms instantly.
-
Strategic Recommendations
| Application Scenario | Recommended Derivative | Rationale |
| Standard Fmoc SPPS (Linear) | Fmoc-Dab(Boc)-OH | Boc is removed by TFA, yielding free Dab. |
| Post-Cleavage Modification | Fmoc-Dab(Z)-OH | Z survives TFA cleavage. Isolate peptide with protected Dab. Remove Z later via Hydrogenolysis ( |
| Orthogonal Branching | Fmoc-Dab(Dde)-OH or (Alloc) | Z is risky for branching if you need to remove it while peptide is on-resin (requires strong acid which hurts resin). |
| Base-Sensitive Peptides | Fmoc-Dab(Fmoc)-OH | Rarely used, but if you need the side chain to survive acid and only come off with the N-term (e.g., simultaneous deprotection). |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group). Link
-
Peluso, S., et al. (1999). Aspartic acid and diaminobutyric acid lactams: Mechanisms and prevention.[7] Journal of Organic Chemistry. (Contextualizing the lactamization risk in SPPS).
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A Researcher's Guide to Peptide Modification: Comparing the Biological Activity of Dab and Ornithine Substitutions
In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for optimizing therapeutic candidates. These unique building blocks can profoundly alter a peptide's structure, stability, and function. Among the most utilized are L-2,4-diaminobutyric acid (Dab) and L-Ornithine (Orn), two basic amino acid analogues of L-lysine (Lys) that differ only by the length of their side chains. This guide provides an in-depth comparison of how substituting canonical amino acids with Dab or Ornithine impacts the biological activity of peptides, supported by experimental data and protocols to empower researchers in their design and discovery efforts.
Structural and Physicochemical Foundations
Understanding the subtle structural differences between Dab, Ornithine, and their proteinogenic counterpart, Lysine, is critical to predicting their influence on peptide function. Both Dab and Ornithine are characterized by a primary amine in their side chain, conferring a positive charge at physiological pH, much like Lysine. This cationic nature is crucial for interactions with negatively charged biological targets such as bacterial membranes or specific receptor domains.[1][2]
The key differentiator is the length of the aliphatic side chain separating the alpha-carbon from the terminal amine:
-
L-2,4-diaminobutyric acid (Dab): Possesses a two-carbon chain.
-
L-Ornithine (Orn): Features a three-carbon chain.
-
L-Lysine (Lys): Has the longest chain with four carbons.
This variation in side-chain length directly impacts the flexibility and spatial presentation of the positive charge, which in turn governs receptor binding, membrane interaction, and susceptibility to enzymatic degradation.[3][4]
Caption: Chemical structures of Dab, Ornithine, and Lysine.[5]
Impact on Biological Activity: A Head-to-Head Comparison
The choice between Dab and Ornithine is not arbitrary; it is a strategic decision based on the desired therapeutic outcome. The following sections dissect the specific effects of each substitution.
Enzymatic Stability and Pharmacokinetics
A primary driver for incorporating unnatural amino acids is to enhance a peptide's metabolic stability.[6] Native peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic window.[7]
-
Dab and Ornithine as Protective Moieties: Both Dab and Ornithine, being unnatural amino acids, are not readily recognized by many endogenous proteases, such as trypsin, which typically cleaves after Lysine and Arginine residues.[7][8] Substituting a susceptible Lysine residue with either Dab or Ornithine can therefore significantly increase the peptide's half-life in plasma.[7] Studies on antimicrobial peptides (AMPs) have shown that derivatives containing Dab or Ornithine exhibit enhanced stability against trypsin and plasma proteases.[7]
-
The "Shorter is Better" Hypothesis: While both improve stability, the shorter side chain of Dab can sometimes offer superior resistance. The steric hindrance imposed by the peptide backbone is more pronounced for the shorter Dab side chain, making it less accessible to enzymatic active sites. A study investigating proline-rich AMPs found that Ornithine substitution improved stability in blood, serum, and plasma.[9] Research into polypeptide degradation has also shed light on how side-chain length influences stability, suggesting why Lysine was naturally selected over these shorter analogs.[3][4]
Caption: Workflow illustrating how Dab/Orn substitution enhances peptide stability.
Receptor Binding Affinity and Efficacy
The ultimate goal of a peptide therapeutic is to interact effectively with its biological target. The precise positioning of the cationic charge is paramount for optimal binding.[10][11]
-
Antimicrobial Peptides (AMPs): In the context of AMPs, the primary target is the negatively charged bacterial cell membrane.[12] Both Dab and Ornithine substitutions are used to maintain or enhance the cationic nature of these peptides, which is essential for electrostatic attraction and subsequent membrane disruption.[13][14] For instance, the antibiotic Polymyxin B incorporates multiple Dab residues, which are critical for its potent activity against Gram-negative bacteria.[13] Similarly, Ornithine has been systematically incorporated into analogs of Gramicidin S, leading to potent activity against drug-resistant bacteria with reduced toxicity.[15]
-
Receptor-Ligand Interactions: For peptides that target specific receptors, the shorter side chain of Dab may restrict the conformational freedom needed for optimal binding compared to Ornithine or Lysine. Conversely, if a tighter, more constrained interaction is beneficial, Dab may be superior. The choice is highly target-dependent and often requires empirical testing. The key is that altering the side-chain length changes the distance and geometry of the charge presentation, which can fine-tune binding affinity.[16]
Toxicity and Selectivity
A crucial aspect of drug development is minimizing off-target effects and toxicity. In AMPs, a common issue is hemolytic activity (lysis of red blood cells).
-
Modulating Toxicity: The hydrophobicity and amphipathicity of a peptide are key determinants of its toxicity. While maintaining a net positive charge is essential for antimicrobial action, excessive charge or improper structural arrangement can lead to non-specific membrane lysis. Substituting Lysine with Ornithine in Gramicidin S analogues, for example, resulted in greatly reduced hemolytic activity while preserving potent antibacterial effects.[15] This suggests that the specific geometry conferred by the Ornithine side chain leads to better discrimination between bacterial and mammalian cell membranes. While direct comparative toxicity studies are sparse, it is a critical parameter to evaluate empirically for any new peptide derivative.[7]
Comparative Data Summary
| Feature | Dab-Substituted Peptides | Ornithine-Substituted Peptides | Rationale & Key Insights |
| Proteolytic Stability | Generally high | Generally high | Both are unnatural amino acids, resisting cleavage by common proteases like trypsin.[7] |
| Side Chain Length | Short (2-carbon linker) | Medium (3-carbon linker) | Influences charge presentation, flexibility, and steric hindrance.[3] |
| Antimicrobial Activity | Proven effective (e.g., Polymyxins)[13] | Proven effective (e.g., Gramicidin S)[15] | Cationic nature is key; optimal side-chain length is target-dependent. |
| Receptor Binding | May provide more constrained binding | Offers more flexibility than Dab | The ideal choice depends on the specific topology of the receptor's binding pocket.[10] |
| Toxicity Profile | Can contribute to toxicity (e.g., nephrotoxicity of Polymyxins)[13] | Shown to reduce hemolytic toxicity in some scaffolds.[15] | Side-chain length and structure influence selectivity for bacterial vs. mammalian membranes. |
Experimental Protocols
To aid researchers in their comparative analyses, we provide outlines for two fundamental assays.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol determines the half-life of a peptide in the presence of a specific protease or biological matrix.
Objective: To compare the degradation rate of a native peptide versus its Dab- and Ornithine-substituted analogues in human plasma.
Materials:
-
Peptide stock solutions (1 mg/mL in water)
-
Human plasma (pooled, heparinized)
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% TFA)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Incubation: Mix the peptide stock with pre-warmed (37°C) human plasma to a final concentration of 0.1 mg/mL.[7]
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop enzymatic activity.
-
Centrifugation: Centrifuge the samples (e.g., 12,000 x g for 10 min) to precipitate plasma proteins.[7]
-
Analysis: Analyze the supernatant using RP-HPLC or LC-MS. Quantify the peak area corresponding to the intact peptide at each time point.[8]
-
Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Objective: To compare the antimicrobial potency of Dab- vs. Ornithine-substituted peptides against a target bacterium (e.g., E. coli).
Materials:
-
Peptide solutions (serially diluted)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare two-fold serial dilutions of each peptide in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm.[17]
Conclusion and Future Outlook
The substitution of canonical amino acids with Dab or Ornithine is a powerful and proven strategy for enhancing the therapeutic properties of peptides. The choice between them is a nuanced decision driven by the specific biological context. Dab, with its shorter side chain, may offer superior enzymatic stability and a more constrained conformational profile. Ornithine provides greater flexibility, which can be advantageous for certain receptor interactions and has been shown to reduce toxicity in some contexts.
Ultimately, a successful peptide design strategy will likely involve the empirical evaluation of both substitutions. By systematically assessing stability, efficacy, and toxicity, researchers can rationally select the optimal building block to advance their peptide candidates from the bench to the clinic.
References
-
Hu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and in vivo Activity. Frontiers in Microbiology. Available at: [Link]
-
Mishra, B., et al. (2022). Discovery of a potent ornithine-modified gramicidin S analogue against drug-resistant Staphylococcus aureus and Enterococcus faecalis with minimal red blood cell toxicity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Velkov, T., et al. (2018). Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria. ACS Infectious Diseases. Available at: [Link]
-
Wu, Z., et al. (2007). Functional role of the cationic side chains of human neutrophil alpha-defensin 1 in mediating its antibacterial and antitoxic activities. Journal of Biological Chemistry. Available at: [Link]
-
Pan, W., et al. (2023). Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides. Angewandte Chemie International Edition. Available at: [Link]
-
Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today. Available at: [Link]
-
Huan, Y., et al. (2020). The Potential of Antimicrobial Peptides as Biocides. International Journal of Molecular Sciences. Available at: [Link]
-
Hudecz, F., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science. Available at: [Link]
-
Shang, D., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta Biochimica et Biophysica Sinica. Available at: [Link]
-
Kim, S., et al. (2024). Structure of lysine, ornithine (Orn), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dap). ResearchGate. Available at: [Link]
-
Jahangiri, A., et al. (2021). Prediction of antimicrobial peptides toxicity based on their physico-chemical properties using machine learning techniques. BMC Bioinformatics. Available at: [Link]
-
Mercer, D.K., & O'Neil, D.A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Pan, W., et al. (2023). Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides. PubMed. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Molecules. Available at: [Link]
-
Wadhwani, P., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. Available at: [Link]
-
Sharma, A., & Varma, M.V.S. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI. Available at: [Link]
-
Ahn, S., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. Analytical Chemistry. Available at: [Link]
-
Alfahad, A., et al. (2023). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. MDPI. Available at: [Link]
-
Kamal, A., et al. (2016). Pharmacokinetics of Protein and Peptide Conjugates. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Dooley, C.T., & Houghten, R.A. (1998). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Kumar, V., et al. (2024). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Pharmaceuticals. Available at: [Link]
-
Rizzuti, A., et al. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Gucinski, A.C., & Turecek, F. (2010). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Cismas, C., & Tutos, A. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. Available at: [Link]
-
Bialer, M. (2018). Pharmacokinetics of Toxin-Derived Peptide Drugs. Toxins. Available at: [Link]
-
Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences. Available at: [Link]
-
Grzesiak, J., et al. (2006). Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential of Antimicrobial Peptides as Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a potent ornithine-modified gramicidin S analogue against drug-resistant Staphylococcus aureus and Enterococcus faecalis with minimal red blood cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Chiral purity testing of (S)-2-Amino-4-(benzyloxycarbonylamino)butanoic acid
(S)-2-Amino-4-(benzyloxycarbonylamino)butanoic acid
Executive Summary
The enantiomeric purity of (S)-2-Amino-4-(benzyloxycarbonylamino)butanoic acid (commonly abbreviated as H-L-Dab(Z)-OH ) is a critical quality attribute (CQA) in peptide therapeutics. As a non-proteinogenic amino acid often used to introduce side-chain functionality or constrain peptide backbones, even trace levels (<0.5%) of the (R)-enantiomer can lead to diastereomeric impurities in the final peptide drug substance, resulting in costly downstream purification failures or altered biological activity.
This guide compares the two industry-standard methodologies for determining the chiral purity of H-L-Dab(Z)-OH:
-
Direct Chiral HPLC (Ligand Exchange/Crown Ether)
-
Indirect Derivatization (Marfey’s Method)
While Polarimetry is discussed as a baseline, it is not recommended for trace impurity analysis due to insufficient sensitivity.
Comparative Analysis of Methodologies
Method A: Direct Chiral HPLC (The "Speed" Standard)
Technology: Crown Ether Chiral Stationary Phases (CSPs).
Mechanism: The chiral selector (typically (S)-18-crown-6 ether derivative) forms a host-guest inclusion complex with the protonated primary
-
Primary Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated).
-
Elution Order (CR(+) Column): The (R)-enantiomer (impurity) elutes first , followed by the (S)-enantiomer (main peak).
-
Significance: This is ideal for purity analysis. The small impurity peak is not obscured by the tailing of the massive major component peak.
-
Method B: Marfey’s Derivatization (The "Sensitivity" Standard)
Technology: Pre-column derivatization with FDAA (Marfey’s Reagent) followed by Achiral C18 HPLC.
Mechanism: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) undergoes nucleophilic aromatic substitution with the free
-
Elution Order: The L-L diastereomer (Main Peak) typically elutes first , followed by the L-D diastereomer (Impurity).
-
Note: While the impurity elutes second, the separation factor (
) is usually very large ( min), mitigating tailing issues.
Performance Data Summary
| Feature | Direct Chiral HPLC (Crownpak) | Marfey’s Method (FDAA) | Polarimetry ( |
| Limit of Detection (LOD) | ~0.05% | < 0.01% (High Sensitivity) | > 1.0% |
| Sample Prep Time | < 5 mins (Dissolve & Shoot) | ~90 mins (React, Quench, Dilute) | < 5 mins |
| Run Time | 15 - 25 mins | 45 - 60 mins | N/A |
| Cost Per Sample | Low (Reagents) / High (Column) | Medium (Reagent cost) | Low |
| Robustness | Sensitive to pH & Temperature | Highly Robust | Low |
| Elution of Impurity | Before Main Peak (Ideal) | After Main Peak | N/A |
Decision Logic (Workflow)
The following decision tree illustrates when to select which method based on your laboratory's constraints and sensitivity requirements.
Figure 1: Decision matrix for selecting the analytical method based on sensitivity needs and column availability.
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (Recommended for Routine QC)
Rationale: The Z-protecting group on the
System Suitability Requirements:
-
Resolution (
) between (R) and (S) peaks: > 2.0 -
Tailing Factor (Main Peak): < 1.5
Protocol:
-
Column: Daicel CROWNPAK® CR-I(+) (
mm, 5 µm).[2]-
Note: The "I" stands for Immobilized, allowing higher organic content than the older coated CR(+) version.
-
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lowering to 10°C improves separation if resolution is poor).
-
Detection: UV at 200 nm (or 210 nm).
-
Sample Prep: Dissolve 1.0 mg of H-L-Dab(Z)-OH in 1 mL of Mobile Phase.
Expected Result: The (R)-enantiomer (impurity) elutes at ~5-8 mins; the (S)-enantiomer (main) elutes at ~10-14 mins.
Method B: Marfey’s Derivatization (Recommended for Validation/Trace Analysis)
Rationale: Marfey’s reagent reacts stoichiometrically with the
Protocol:
-
Reagents:
-
FDAA Solution: 1% (w/v) in Acetone.[5]
-
Buffer: 1M Sodium Bicarbonate (
). -
Quench: 2M Hydrochloric Acid (
).
-
-
Derivatization Workflow:
-
Place 50 µL of Sample (50 mM in water/acetone) in a vial.
-
Add 100 µL of 1% FDAA solution.
-
Add 20 µL of 1M
. -
Heat at 40°C for 60 minutes.
-
Cool to room temp.[4]
-
Add 20 µL of 2M
to quench (stops reaction and protonates carboxylic acids for RP-HPLC). -
Dilute with 200 µL Mobile Phase A.
-
-
HPLC Conditions:
-
Detection: UV at 340 nm (Specific to the dinitrophenyl moiety, reducing background noise).
Figure 2: Reaction pathway for Marfey's derivatization converting enantiomers to separable diastereomers.
Scientific Commentary & Troubleshooting
Why not OPA/NAC?
While OPA (o-Phthalaldehyde) is a common derivatization agent, the derivatives are often less stable than FDAA derivatives. For a Z-protected diamino acid, the steric bulk of the Z-group can sometimes hinder OPA kinetics. Marfey’s reagent is more robust for hindered amines and provides derivatives stable for >48 hours.
Handling the Z-Group Hydrophobicity
In Method A (Crownpak), the Z-group (benzyloxycarbonyl) is significantly hydrophobic.
-
Risk: If using the standard "Amino Acid" protocol (100% aqueous
), H-Dab(Z)-OH may retain for >60 minutes or not elute. -
Solution: You must use the CR-I(+) (Immobilized) column which tolerates organic solvents. Do not use >15% Methanol on the older CR(+) (Coated) column as it will strip the crown ether phase.
Reference Standards
To validate either method, you must purchase or synthesize a small amount of the racemic compound H-DL-Dab(Z)-OH or the specific impurity H-D-Dab(Z)-OH .
-
Inject the racemate first to establish the retention times of both isomers.
-
Calculate the Resolution (
). If , adjust the organic modifier (Method A) or gradient slope (Method B).
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).Link[2][4]
-
Marfey, P. (1984).[5] "Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications, 49, 591-596. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link
-
FDA. Development of New Stereoisomeric Drugs. (May 1992). Link
Sources
Technical Guide: Impact of Dab Substitution on Peptide Half-Life and Metabolic Stability
Executive Summary
In peptide drug discovery, metabolic instability caused by rapid proteolytic cleavage is the primary barrier to clinical translation. While L-Lysine (Lys) and L-Arginine (Arg) are critical for solubility and receptor affinity, they are primary targets for trypsin-like serine proteases.
2,4-Diaminobutyric acid (Dab) offers a strategic structural intervention. By retaining the cationic amine and the L-configuration of Lysine but shortening the side chain by two methylene groups, Dab creates a "steric mismatch" that hinders protease engagement without necessarily abolishing receptor binding. This guide details the mechanistic basis, comparative performance, and experimental protocols for leveraging Dab substitution to extend peptide half-life.
Mechanistic Rationale: The "Steric Mismatch" Effect
Proteolytic stability in cationic peptides is governed by the fit between the substrate's side chain and the enzyme's binding pocket (S1 pocket).
-
The Lock and Key Failure: Trypsin-like proteases require a specific side-chain length (approx. 4 carbons for Lys) to position the
-amine for electrostatic anchoring (to Asp189 in trypsin) while simultaneously aligning the scissile peptide bond with the catalytic triad (Ser195, His57, Asp102). -
Dab Intervention: Dab possesses a 2-carbon side chain. While it retains the positive charge required for solubility and potential receptor interaction, it is too short to span the distance between the S1 anchoring point and the catalytic triad. This prevents the formation of the transition state required for hydrolysis.
Visualization: Protease Evasion Mechanism
The following diagram illustrates how side-chain length dictates proteolytic susceptibility.
Caption: Schematic comparison of Lysine vs. Dab interaction with serine proteases. Dab's shortened side chain prevents the alignment necessary for peptide bond hydrolysis.
Comparative Analysis: Dab vs. Alternatives
When engineering stability, researchers must balance half-life extension against synthetic complexity and loss of potency.
Table 1: Comparative Profile of Cationic Residue Substitutions
| Residue / Modification | Side Chain Length | Proteolytic Stability | Synthetic Complexity | Impact on Potency | Primary Risk |
| L-Lysine (Lys) | 4 Carbons | Low (Baseline) | Low | Baseline | Rapid degradation ( |
| L-Ornithine (Orn) | 3 Carbons | Moderate (+2-5x) | Low | Low | Partial recognition by proteases |
| L-Dab | 2 Carbons | High (+10-100x) | Moderate | Variable | Lactamization (during synthesis) |
| L-Dap | 1 Carbon | Very High | High | High | High risk of |
| D-Amino Acids | N/A (Chiral Flip) | Extreme | Low | Very High | Loss of receptor recognition (chirality) |
| N-Methylation | N/A (Backbone) | High | High | Moderate | Loss of H-bond donor; steric clash |
Key Insight: Dab represents a "Goldilocks" zone. It provides significantly higher stability than Ornithine but avoids the extreme synthetic difficulties and toxicity risks often associated with Dap (2,3-diaminopropionic acid). Unlike D-amino acids, Dab retains the L-configuration, preserving the overall backbone topology required for helical amphipathicity in many antimicrobial peptides (AMPs).
Experimental Protocols
To validate the impact of Dab substitution, a rigorous comparison using self-validating protocols is required.
Synthesis Strategy (SPPS)
Direct substitution of Lys with Dab requires specific attention to preventing intramolecular lactamization (formation of a 5-membered ring pyrrolidone derivative) during the activation step.
-
Reagent: Use Fmoc-L-Dab(Boc)-OH .
-
Coupling: Use HCTU/DIEA or DIC/Oxyma. Avoid strong bases for prolonged periods after deprotection.
-
Critical Step: Ensure the side-chain protection (Boc) is stable to piperidine (Fmoc removal conditions) but labile to TFA (final cleavage).
Metabolic Stability Assay (Human Serum)
This protocol determines the in vitro half-life (
Materials:
-
Pooled Human Serum (male AB plasma, heat-inactivated if complement activity is not being studied).
-
Internal Standard (e.g., Ketoprofen or a stable isotope-labeled analog).
-
LC-MS grade Acetonitrile (ACN) and Formic Acid (FA).
Workflow:
-
Preparation: Dissolve peptide to 1 mM in water.
-
Incubation: Mix peptide with serum (final conc. 10-50 µM) at 37°C.
-
Sampling: Aliquot 50 µL at
min and 24h. -
Quenching: Immediately add 200 µL ice-cold ACN containing Internal Standard (IS) to precipitate serum proteins.
-
Processing: Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.
-
Analysis: Inject onto RP-HPLC coupled to ESI-MS. Monitor the Parent Ion [M+H]+.
Visualization: Stability Assay Workflow
Caption: Step-by-step workflow for determining peptide metabolic stability in human serum.
Data Interpretation & Calculation
To calculate the half-life (
-
Formula:
-
Where
is the slope of the linear regression (elimination rate constant).
-
-
Success Criteria:
-
Lys-Peptide: Typical
minutes. -
Dab-Peptide: Target
hours.
-
-
Failure Mode Analysis: If the Dab peptide degrades rapidly, check the MS spectra for mass shifts of +1 Da (deamidation) or -17 Da (lactamization), which indicate chemical instability rather than enzymatic cleavage.
References
-
Evaluation of Dab/Dap in Antimicrobial Peptides
- Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Reduced Cytotoxicity.
- Source: Frontiers in Microbiology (2020).
-
URL:[Link]
-
Mechanisms of Peptide Stability
-
Dab vs Lysine Selection in N
-
Serum Stability Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal and Safety Guide: 2-Amino-4-(benzyloxycarbonylamino)butanoic acid
This document provides a detailed, procedural guide for the safe handling, spill management, and proper disposal of 2-Amino-4-(benzyloxycarbonylamino)butanoic acid (CAS: 2130-77-0). The protocols herein are designed for researchers, scientists, and drug development professionals. They are intended to augment, not supersede, your institution's specific Environmental Health & Safety (EHS) guidelines and the regulations set forth by bodies such as the Environmental Protection Agency (EPA).
Hazard Assessment and Safety Profile
While many simple amino acids are not classified as hazardous, synthetic derivatives like this compound require careful handling.[1][2][3] Safety data for structurally similar compounds indicate potential for skin and eye irritation.[4][5] Therefore, the precautionary principle dictates that it should be managed as a regulated chemical waste to ensure personnel safety and environmental compliance. The primary operational risk is exposure during handling and the generation of airborne dust during transfer or spill cleanup.[6][7]
Table 1: Chemical and Safety Data Summary
| Property | Information | Source |
|---|---|---|
| Chemical Name | This compound | IUPAC |
| CAS Number | 2130-77-0 | [5] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [5] |
| Physical State | White solid | [5] |
| Potential Hazards | Causes skin irritation, Causes serious eye irritation | [5] |
| Incompatible Materials | Strong oxidizing agents | [8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) |[8] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling, ensure all required safety measures are in place. The foundation of safe chemical handling is preventing exposure.
-
Engineering Controls : Handle the compound in a well-ventilated area.[1] A chemical fume hood is recommended for procedures involving weighing or transferring the powder to minimize inhalation risk.
-
Personal Protective Equipment (PPE) : The following PPE is mandatory to prevent dermal and ocular exposure:
-
Eye Protection : Wear safety goggles with side-shields or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.
-
Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned.
-
-
General Hygiene : Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management Protocol
Accidental spills must be managed immediately and safely. The following protocol is for minor solid spills (<4 L) that do not pose a significant fire or toxicity risk and can be handled by trained laboratory personnel.[9] For major spills, evacuate the area and contact your institution's EHS emergency response team.
Step-by-Step Spill Cleanup
-
Alert Personnel & Secure Area : Notify others in the immediate vicinity of the spill. Restrict access to the area to prevent tracking of the material.[7]
-
Don Appropriate PPE : Before approaching the spill, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill : Prevent the powder from becoming airborne.[6][7] Do not use a dry brush or create air currents.
-
Collect the Spilled Material :
-
Decontaminate the Area :
-
Package and Label Waste :
-
Final Disposal : Move the sealed and labeled bag to your laboratory's designated Satellite Accumulation Area (SAA) and arrange for pickup via your institutional EHS office.
-
Decontaminate Equipment : Thoroughly clean all non-disposable tools (e.g., scoop, tongs) with soap and water.[7]
Visual Guide: Minor Solid Spill Response Workflow
Caption: Workflow for responding to a minor solid chemical spill.
Standard Disposal Protocol (Waste Accumulation)
Routine disposal of expired chemicals, reaction byproducts, and contaminated labware must adhere to federal and local regulations to ensure environmental protection. The Resource Conservation and Recovery Act (RCRA) prohibits the drain disposal of chemical waste.[11]
Step-by-Step Waste Accumulation
-
Waste Characterization : All waste containing this compound, including contaminated items like weigh boats, pipette tips, and gloves, must be treated as chemical waste.
-
Container Selection :
-
Labeling :
-
Segregation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][14]
-
Crucially, ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[8][15] Use secondary containment bins to enforce this separation.[11][14]
-
Keep the waste container closed at all times except when adding waste.[13]
-
-
Requesting Disposal :
Visual Guide: Chemical Waste Disposal Decision Workflow
Caption: Decision process for routine laboratory chemical waste disposal.
Regulatory Framework
The management of laboratory chemical waste is governed by a strict regulatory framework.
-
Resource Conservation and Recovery Act (RCRA) : Enacted by the EPA, RCRA establishes the "cradle-to-grave" management system for hazardous waste.[11] As the generator, your laboratory is responsible for the waste from its creation until its final, safe disposal.[13]
-
Subpart K for Academic Laboratories : The EPA's Subpart K regulations provide alternative, more flexible standards for managing hazardous waste in academic laboratories at eligible institutions.[11][16] These rules require regular lab clean-outs and a documented Laboratory Management Plan.[11][16]
-
Institutional Policies : Always consult your organization's EHS office. They will provide specific guidance on waste container types, labeling procedures, pickup schedules, and documentation that aligns with federal, state, and local laws.
By adhering to these protocols, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain full regulatory compliance.
References
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- Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.
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- Guide for Chemical Spill Response. American Chemical Society.
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- Spill Clean up Procedure. University of British Columbia Safety & Risk Services.
- Laboratory Waste Management Guidelines. University of North Texas Health Science Center.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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2-(amino)butanoic acid Safety Data Sheet. AK Scientific, Inc. Retrieved February 12, 2026, from
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- Safety Data Sheet: (S)-4-Benzyloxycarbonylamino-2-(Fmoc-amino)butyric acid. Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 2-Amino-4-(benzyloxycarbonylamino)butanoic acid
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 2-Amino-4-(benzyloxycarbonylamino)butanoic acid (CAS 2130-77-0). As a protected amino acid derivative, this compound is a valuable building block in peptide synthesis and other areas of drug development. Adherence to the following procedures is paramount to ensure personnel safety, experimental integrity, and environmental protection. This document is designed to be a dynamic resource, empowering researchers to work with confidence and security.
Hazard Identification and Risk Assessment: Know Your Compound
The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on available safety data, this compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
While this compound is not classified as acutely toxic, the benzyloxycarbonyl (Cbz) protecting group can be labile under certain acidic or basic conditions, or in the presence of catalytic hydrogenation, which could alter its reactivity.[2][3][4] As a powdered organic solid, it may also pose a dust explosion hazard under specific conditions, although this is generally a low risk in a laboratory setting with small quantities.
A risk assessment should be conducted before any new procedure involving this compound. The American Chemical Society's RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) framework is a valuable tool for this purpose.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory for all procedures involving this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are the recommended choice for incidental contact.[5] Nitrile offers good resistance to a range of chemicals and provides a clear indication of tearing.[5] Always inspect gloves for damage before use and change them immediately if contaminated. For prolonged contact or when handling larger quantities, consider heavier-duty gloves and consult a chemical resistance chart.
-
Body Protection: A flame-resistant laboratory coat should be worn and fully fastened. This will protect your skin and personal clothing from spills.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust, a NIOSH-approved N95 respirator should be used.
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Weighing to Reaction
Safe handling extends beyond PPE to every step of your experimental workflow.
Engineering Controls and Designated Areas
-
Ventilation: All handling of powdered this compound that could generate dust should be performed in a certified chemical fume hood.
-
Designated Area: Designate a specific area for handling this compound to prevent the spread of contamination. Ensure this area is clearly marked and easy to clean.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure your work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing:
-
Perform weighing inside a fume hood or on a balance with a draft shield.
-
Use a spatula to carefully transfer the powder. Avoid creating dust clouds.
-
Clean the spatula and weighing vessel immediately after use.
-
-
Dissolving:
-
Add the solvent to the solid slowly to prevent splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Reaction:
-
Conduct the reaction in a clean, appropriate reaction vessel.
-
Ensure the reaction setup is secure and stable.
-
If the reaction is to be heated, use a controlled heating source like a heating mantle or an oil bath.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Response:
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for waste disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Collection: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and excess reagent, should be collected in a clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash. Follow your institution's and local regulations for chemical waste disposal.
Storage
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A refrigerator is often recommended for long-term storage of amino acid derivatives to minimize degradation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, contributing to a culture of safety and scientific excellence.
References
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved February 12, 2026, from [Link]
-
Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. Retrieved February 12, 2026, from [Link]
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Glove Selection Guide. (n.d.). University of California, San Diego - Environment, Health & Safety. Retrieved February 12, 2026, from [Link]
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Protection Reactions. (n.d.). Wiley-VCH. Retrieved February 12, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 12, 2026, from [Link]
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Glove Selection Guidelines. (2025, January). University of Nevada, Reno - Environmental Health & Safety. Retrieved February 12, 2026, from [Link]
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How do VOCs, Particulates, & Aerosols Affect Fire Service? (n.d.). Task Force Tips. Retrieved February 12, 2026, from [Link]
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Amino Acid-Protecting Groups. (2004, October 27). ACS Publications. Retrieved February 12, 2026, from [Link]
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Fires in Agricultural Chemicals. (1993, October 1). MU Extension. Retrieved February 12, 2026, from [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved February 12, 2026, from [Link]
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Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. Retrieved February 12, 2026, from [Link]
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Chemical First Aid. (n.d.). University of Alberta - EAS Safety Information Site. Retrieved February 12, 2026, from [Link]
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Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Organic contaminants formed during fire extinguishing using different firefighting methods assessed by nontarget analysis. (2020, May 26). ResearchGate. Retrieved February 12, 2026, from [Link]
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Chemical burns: First aid. (2024, May 15). Mayo Clinic. Retrieved February 12, 2026, from [Link]
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First Aid for Chemical Burns. (n.d.). Kamran Khazaei, MD, FACOG. Retrieved February 12, 2026, from [Link]
-
Eye Injury: First Aid for Chemical Burns Information. (n.d.). Columbia Doctors. Retrieved February 12, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
